Product packaging for Dermaseptin PD-3-3(Cat. No.:)

Dermaseptin PD-3-3

Cat. No.: B1577045
Attention: For research use only. Not for human or veterinary use.
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Description

Dermaseptin PD-3-3 is a research-grade peptide belonging to the Dermaseptin family, a group of gene-encoded antimicrobial peptides isolated from the skin of Phyllomedusine frogs, such as Pachymedusa dacnicolor (the Giant Mexican leaf frog) . These peptides are a key component of the frog's chemical defense system, providing a first line of protection against a broad spectrum of pathogenic microorganisms . As with other members of its family, this compound is expected to be a linear, cationic peptide with the potential to fold into an amphipathic alpha-helical conformation upon interaction with microbial membranes . The typical mechanism of action for Dermaseptins involves their initial electrostatic attraction to the anionic surfaces of bacterial membranes, followed by insertion and formation of pores that disrupt membrane integrity, leading to cell death . This membrane-lytic activity makes Dermaseptins and their analogs compelling subjects for research into new anti-infective agents . Studies on related Dermaseptin peptides have demonstrated potent activity against Gram-positive and Gram-negative bacteria, fungi, protozoa, and even enveloped viruses, often with low cytotoxicity toward mammalian cells at effective concentrations . Researchers are exploring the properties of this compound and its analogs to advance understanding of host-defense peptides, their structure-activity relationships, and their potential applications in microbiology and immunology. This product is strictly for research purposes and is not intended for diagnostic, therapeutic, or any other human use.

Properties

bioactivity

Antibacterial

sequence

GMWSKIKNAGKAAAKASKKAAGKAALGAVSEAL

Origin of Product

United States

Isolation and Origin

Dermaseptin (B158304) PD-3-3 has been identified from the Giant Mexican Leaf Frog, Pachymedusa dacnicolor. bicnirrh.res.in The precursor of Dermaseptin PD-3-3 has been aligned with other preprodermaseptins, showing the conserved signal peptide and acidic propiece regions characteristic of the superfamily. embrapa.br

Discovery, Isolation, and Initial Characterization of Dermaseptins

Electrospray Ion-Trap Tandem Mass Spectrometry (MS/MS)

Electrospray ionization (ESI) is a soft ionization technique that is particularly well-suited for analyzing large biomolecules like peptides. In this method, a solution containing the peptide is passed through a highly charged capillary, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase peptide ions with multiple charges. mdpi.com These ions are then directed into an ion trap mass spectrometer.

An ion trap analyzer confines the ions in a small space using electric and/or magnetic fields. For tandem mass spectrometry (MS/MS), ions of a specific mass-to-charge ratio (the precursor ions) are isolated and then fragmented, typically through collision-induced dissociation (CID). mdpi.comfrontiersin.org In CID, the selected ions are collided with an inert gas, causing them to break apart at their peptide bonds. The resulting fragment ions (product ions) are then analyzed to determine their mass-to-charge ratios. mdpi.com

This fragmentation pattern provides detailed sequence information. The two main types of fragment ions produced are b-ions (containing the N-terminus) and y-ions (containing the C-terminus). frontiersin.org By analyzing the mass differences between consecutive b-ions or y-ions, the amino acid sequence of the peptide can be deduced and confirmed. frontiersin.orgmdpi.com This technique was instrumental in confirming the primary structures of novel dermaseptins from Pachymedusa dacnicolor. nih.gov

Below is a representative table illustrating the kind of data obtained from an ESI-MS/MS experiment for a dermaseptin (B158304) peptide, Dermaseptin-PP.

Observed Fragment Ions (m/z)Ion TypeCorresponding Amino Acid Sequence
227.12b₂AL
413.22b₃ALW
542.31b₄ALWK
655.40b₅ALWKD
768.48b₆ALWKDM
897.57b₇ALWKDML
1025.67b₈ALWKDMLK
1082.70b₉ALWKDMLKG
1195.78b₁₀ALWKDMLKGI
1323.88b₁₁ALWKDMLKGIG
1451.97b₁₂ALWKDMLKGIGK
1579.05y₁₃GAVKTLV-NH₂
1480.00y₁₂AVKTLV-NH₂
1378.95y₁₁VKTLV-NH₂
1279.88y₁₀KTLV-NH₂
1180.81y₉TLV-NH₂
1079.76y₈LV-NH₂
980.69y₇V-NH₂

This table is a representative example based on data for Dermaseptin-PP and illustrates the type of information generated. Specific fragmentation data for Dermaseptin PD-3-3 was not available in the searched literature. frontiersin.org

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS)

MALDI-TOF MS is another powerful technique for the analysis of peptides. In this method, the peptide sample is co-crystallized with a matrix compound on a target plate. embrapa.br A pulsed laser beam is then directed at the sample, causing the matrix to absorb the laser energy and desorb, carrying the intact peptide molecules into the gas phase as singly charged ions. embrapa.br

These ions are then accelerated by an electric field into a flight tube. The time it takes for an ion to travel the length of the tube to the detector is proportional to its mass-to-charge ratio. embrapa.br Lighter ions travel faster and reach the detector first, followed by heavier ions. This "time-of-flight" is used to determine the molecular weight of the peptide with high accuracy. peerj.comembrapa.br

MALDI-TOF MS is often used for the initial screening of HPLC fractions to identify those containing peptides of interest based on their molecular mass. nih.gov It can also be used in tandem (TOF/TOF) to obtain fragmentation data for sequencing, similar to ESI-MS/MS. embrapa.br The analysis of various dermaseptins has been successfully carried out using MALDI-TOF MS to confirm their molecular weights and purity after synthesis. semanticscholar.org

The following table shows representative physicochemical properties for a selection of dermaseptin peptides, which are typically determined using data from mass spectrometry and other analytical methods.

Peptide NameAmino Acid SequenceMolecular Weight (Da)Net Charge
Dermaseptin-S4ALWMTLLKKVLKAAAKAALNAVLVGANA3045.8+4
Dermaseptin-B2ALWSAKIKAGIALHAGKAALGAVKTLV-NH₂3180.0+3
Dermaseptin-PD-1GMWSKIKRAMAKEAAAKAAGKALKGAL-NH₂3298.0+6
Dermaseptin-PD-2GMWSKIKRAMAKEAAAKAAGKALKGALKNAIK-NH₂3497.3+7
This compound Sequence not fully elucidated from available data8717.0 (recombinant)Data not available

This table includes data for representative dermaseptin peptides to illustrate the typical physicochemical properties. The molecular weight for this compound is for the recombinant version. Detailed physicochemical properties for the native peptide are not fully available in the searched literature. nih.govnih.govbiocompare.com

Molecular Biology and Biosynthesis of Dermaseptins

Gene Encoding and Precursor Structures

Dermaseptins are gene-encoded antimicrobial peptides produced in the skin of frogs from the Hylidae family. sci-hub.se Their synthesis begins with a precursor protein, or prepropeptide, which has a canonical tripartite structure: a signal peptide, an acidic proregion, and the C-terminal sequence of the mature antimicrobial peptide. embrapa.br The genes encoding these precursors often have a conserved structure, with the signal peptide and the mature peptide sequence located on separate exons. nih.gov This genetic organization allows for the combination of a conserved "secretory cassette" with different peptide-encoding exons, facilitating the evolution of diverse antimicrobial peptides that are all directed into the secretory pathway. nih.govnih.gov

Analysis of cDNAs for various dermaseptin (B158304) precursors, such as those for Dermaseptin-PD-1 and Dermaseptin-PD-2 from Pachymedusa dacnicolor, reveals a consistent open-reading frame structure. nih.gov For instance, the precursor for Dermaseptin-PD-1 consists of 79 amino acid residues, while that of PD-2 has 80. nih.gov Both feature an identical signal peptide and a mature peptide sequence preceded by a typical cleavage site. nih.gov

Conservation of N-terminal Preprosequences

A defining characteristic of the dermaseptin superfamily is the highly conserved N-terminal preprosequence of their precursors. sci-hub.seresearchgate.netfrontiersin.org This region, approximately 50 amino acid residues long, shows remarkable identity both within and between different frog species. sci-hub.seresearchgate.netkambonomad.com This conservation is not only at the amino acid level but also extends to the 5'- and 3'-untranslated regions of the corresponding messenger RNAs (mRNAs). sci-hub.sekambonomad.com The preprosequence itself is composed of a signal peptide and an acidic propiece. sci-hub.sekambonomad.com The high degree of similarity in this region across peptides with vastly different antimicrobial domains suggests they share a common evolutionary origin and a conserved mechanism for secretion. embrapa.brresearchgate.net

Table 1: Comparison of Amino Acid Sequence Identity in the N-terminal Preproregion of Selected Dermaseptin Precursors This interactive table illustrates the high degree of conservation in the signal peptide and acidic propiece regions among different dermaseptin precursors.

Precursor Name Origin Species Signal Peptide (Residues 1-22) Acidic Propiece Reference
Dermaseptin-PD-1 Pachymedusa dacnicolor MKTIIALSLLCVVVLGFISLCK EEEAETETEEPKR nih.gov
Dermaseptin-PD-2 Pachymedusa dacnicolor MKTIIALSLLCVVVLGFISLCK EEEAETETEEAPKR nih.gov
Dermaseptin B2 Phyllomedusa bicolor MKAIFVLSLLCVLVLGFISLCK EEEAETETEEAPKR nih.gov
Dermaseptin-PH Pithecopus hypochondrialis MKTILALSLLCVVVLGFISLCK EEEVKR mdpi.com

Role of Signal Peptides and Acidic Propieces

The components of the conserved N-terminal preprosequence have distinct and crucial roles in the biosynthesis of dermaseptins.

Signal Peptide : This is a hydrophobic sequence of typically 22 amino acids at the extreme N-terminus of the precursor. sci-hub.seembrapa.brnih.govkambonomad.com Its primary function is to direct the nascent prepropeptide into the endoplasmic reticulum, thereby entering the secretory pathway. embrapa.brucb.br Following translocation, the signal peptide is cleaved off. sci-hub.se

Acidic Propiece : Located between the signal peptide and the mature peptide sequence, this domain is characterized by a high content of acidic amino acid residues, such as glutamic acid and aspartic acid. embrapa.brcapes.gov.br This acidic "spacer" is thought to serve several functions. It may help in the proper folding of the precursor and potentially neutralize the positive charge of the cationic mature peptide, keeping it inactive until it is secreted from the cell. capes.gov.broup.com

Biosynthetic Pathways and Post-Translational Modifications

The mature, biologically active dermaseptin peptide is generated from its precursor through a series of processing events that occur within the secretory pathway. ucb.br These events are critical for converting the inactive propeptide into its final functional form, which is then stored in the granules of skin glands before release. sci-hub.seresearchgate.net

Proteolytic Cleavage Sites (e.g., Lys-Arg)

The release of the mature peptide from its precursor is accomplished by proteolytic cleavage. The junction between the acidic propiece and the C-terminal mature peptide domain is marked by a specific amino acid motif that acts as a processing signal. sci-hub.seresearchgate.net This signal is typically a pair of basic residues, most commonly Lysine-Arginine (Lys-Arg or K-R). nih.govnih.govnih.gov This site is recognized and cleaved by proprotein convertases, a family of enzymes responsible for processing many peptide hormones and neuropeptides. nih.govnih.gov The presence of this canonical cleavage site is a conserved feature across the dermaseptin superfamily, ensuring the precise liberation of the active peptide. nih.govmdpi.com

C-terminal Amidation

A frequent post-translational modification found in dermaseptins is the amidation of the C-terminal amino acid. frontiersin.orgpeerj.comfrontiersin.org This modification involves the conversion of the C-terminal carboxylic acid group into a primary amide (-CONH2). The amide group is donated by a glycine (B1666218) residue that immediately follows the mature peptide sequence in the precursor. embrapa.brmdpi.comnih.gov For example, the precursor for Dermaseptin-PH contains a –Gly–Gly–Gln sequence following the mature peptide, where the first glycine serves as the amide donor. mdpi.com C-terminal amidation neutralizes the negative charge of the terminal carboxyl group, thereby increasing the net positive charge of the peptide, which can enhance its antimicrobial potency. ajol.info It also confers increased resistance to degradation by carboxypeptidases, prolonging the peptide's functional lifespan. mdpi.comacs.orgnih.gov

Table 2: Characteristics of Selected Dermaseptin Precursors This interactive table summarizes the key features of the biosynthetic precursors for several dermaseptin peptides, highlighting the conserved processing signals.

Peptide Name Precursor Length (amino acids) Cleavage Site C-terminal Extension (Amide Donor in bold) Mature Peptide Length (amino acids) Reference
Dermaseptin-PD-1 79 -Lys-Arg- - 33 nih.gov
Dermaseptin-PD-2 80 -Lys-Arg- - 34 nih.gov
Dermaseptin-PH 70 -Lys-Arg- -G ly-Gly-Gln 23 mdpi.com
Dermaseptin-PT9 71 -Lys-Arg- -G ly-Glu-Gln 25 nih.gov
Dermaseptin B2 78 -Lys-Arg- -G ly-Glu-Gln 33 nih.govcapes.gov.br

Lack of Specific Data for Dermaseptin PD-3-3 Prevents Article Generation

Following a comprehensive search for scientific information, it has been determined that there is no specific data available for a compound identified as "this compound." The search results yielded extensive information on the molecular cloning, biosynthesis, and sequencing of several other members of the dermaseptin family of antimicrobial peptides, but none corresponding to the specific designation "PD-3-3."

Dermaseptins are a well-documented family of peptides, primarily isolated from the skin secretions of phyllomedusine frogs. Research has detailed the molecular and biosynthetic pathways for numerous dermaseptins, including Dermaseptin-PD-1 and Dermaseptin-PD-2, which were isolated from the frog Pachymedusa dacnicolor. The "PD" in their names denotes this species of origin. However, a "this compound" is not described in the available scientific literature found.

The established methodologies for studying these peptides, as outlined in the requested article structure, are consistent across the dermaseptin family. These include:

Molecular Cloning Strategies: Techniques such as the construction of complementary DNA (cDNA) libraries from frog skin secretions, the use of Rapid Amplification of cDNA Ends (RACE-PCR) with degenerate primers, and "shotgun" cloning are standard approaches to identify the precursor-encoding cDNAs of novel dermaseptins.

Nucleotide Sequencing and Analysis: Once cloned, the cDNAs are sequenced to determine the full nucleotide sequence. This allows for the analysis of the open reading frame (ORF), which reveals the amino acid sequence of the prepropeptide. This precursor typically includes a signal peptide, an acidic spacer region, and the mature peptide sequence.

While these general processes are well-understood for the dermaseptin family, the specific nucleotide sequences, the precise structure of the open reading frame, and the resulting amino acid composition are unique to each individual peptide. Without specific data for "this compound," it is impossible to provide the detailed, scientifically accurate content required for the requested article. Generating such an article would necessitate fabricating data, which is contrary to the principles of scientific accuracy.

Therefore, due to the absence of specific research findings for "this compound" in the public domain, the generation of the requested article cannot be completed. The available information focuses on related, but distinct, peptides within the dermaseptin family.

Structural Features and Conformational Analysis of Dermaseptins

General Structural Attributes

Dermaseptins are linear peptides, typically composed of 21 to 34 amino acid residues. nih.govfrontiersin.org Their structure and activity are defined by several key physicochemical properties.

Amphipathic Character

Dermaseptins are amphipathic molecules, meaning they possess both hydrophobic (water-repelling) and hydrophilic (water-attracting) regions. acs.orgcymitquimica.com This dual nature is fundamental to their mechanism of action. The hydrophilic face is rich in cationic residues, facilitating the initial electrostatic attraction to microbial membranes. frontiersin.org The hydrophobic face, on the other hand, allows the peptide to insert into and disrupt the lipid bilayer of the target cell. cymitquimica.comresearchgate.net This spatial segregation of polar and nonpolar residues is a common feature among many antimicrobial peptides. acs.org

Predominant α-Helical Conformation in Hydrophobic Environments

In aqueous solutions, dermaseptins are generally unstructured. nih.govacs.org However, upon encountering a hydrophobic environment, such as a cell membrane or membrane-mimicking solvents like trifluoroethanol (TFE), they undergo a conformational change to adopt a predominantly α-helical structure. mdpi.comnih.govacs.org This transition from a random coil to an α-helix is a critical step in their biological activity. mdpi.com The α-helical conformation stabilizes the amphipathic arrangement of the peptide, which is essential for membrane interaction and disruption. frontiersin.orgresearchgate.net Circular dichroism (CD) spectroscopy is a common technique used to study this conformational change. embrapa.bracs.org For example, studies on dermaseptin (B158304) B2 have shown that it adopts a well-defined amphipathic helix when bound to SDS micelles, a membrane-mimicking environment. acs.org

Key Amino Acid Residues and Conserved Motifs

Despite sequence variability among different dermaseptin family members, certain amino acid residues and motifs are highly conserved, suggesting their importance for the structure and function of these peptides. nih.govsci-hub.se

Conserved Tryptophan Residue at Position 3

A highly conserved feature in the majority of dermaseptin family members is the presence of a tryptophan (Trp) residue at the third position from the N-terminus. nih.govfrontiersin.orgmdpi.comcambridge.org This tryptophan residue is believed to play a significant role in the peptide's activity. mdpi.com The indole (B1671886) side chain of tryptophan is thought to help anchor the peptide to the membrane interface and facilitate the adoption of the α-helical conformation necessary for its function. mdpi.comcambridge.org Studies on dermaseptin B2 have shown that this Trp3 residue is buried within the micelle, close to the surface, when the peptide interacts with a membrane-mimicking environment. acs.org While this residue is highly conserved, a few exceptions, such as dermaseptins S10, S13, C3, and A4, lack a tryptophan at this position. nih.govfrontiersin.org

Advanced Structural Characterization Techniques

The biological activity of antimicrobial peptides like Dermaseptin PD-3-3 is intrinsically linked to their three-dimensional structure, particularly upon interaction with microbial membranes. Advanced spectroscopic and predictive techniques are employed to elucidate these structural features.

Circular dichroism (CD) spectroscopy is a pivotal technique for assessing the secondary structure of peptides in various environments. For the dermaseptin family, CD studies consistently reveal a distinct conformational behavior. In aqueous solutions, these peptides typically exhibit a random coil structure, characterized by a single negative band around 200 nm in the CD spectrum. mdpi.comnih.gov However, in the presence of membrane-mimetic environments, such as trifluoroethanol (TFE) or sodium dodecyl sulfate (B86663) (SDS) micelles, they undergo a significant conformational change to an α-helical structure. mdpi.comnih.govacs.org This transition is identified by the appearance of characteristic negative bands near 208 nm and 222 nm. plos.org

While specific CD spectral data for this compound have not been detailed in the reviewed literature, its sequence homology to other well-characterized dermaseptins strongly suggests it follows this established pattern of coil-to-helix transition upon encountering a hydrophobic environment, a critical step for its antimicrobial action. researchgate.netsci-hub.se

Nuclear Magnetic Resonance (NMR) spectroscopy provides high-resolution, atom-level insights into the three-dimensional structure of peptides in solution. Both solution and solid-state NMR have been instrumental in defining the structures of various dermaseptins within membrane-like settings. nih.govplos.org These studies have confirmed that dermaseptins adopt a well-defined amphipathic α-helical conformation when bound to micelles or lipid bilayers. researchgate.netnih.gov For instance, the structure of Dermaseptin S9 was analyzed using two-dimensional NMR, revealing a monomeric α-helical conformation in a TFE/water mixture. acs.orgnih.gov Solid-state NMR experiments further show that these peptides typically align parallel to the surface of the lipid membrane, allowing the hydrophobic face of the helix to insert into the membrane core while the hydrophilic face remains exposed to the aqueous environment. plos.org

Specific NMR structural data for this compound is not currently available. However, based on the extensive research on its homologues, it is predicted that NMR analysis would confirm a definitive amphipathic α-helical structure for PD-3-3 when it interacts with microbial membranes.

The tendency of dermaseptins to form an amphipathic α-helix is a defining feature of their structure. This can be visualized using a helical wheel projection, which plots the amino acid sequence onto a helical spiral. This projection for this compound clearly illustrates the spatial segregation of hydrophobic and hydrophilic residues, which is crucial for its membrane-disrupting activity. One face of the helix is dominated by nonpolar, hydrophobic amino acids, while the opposite face displays polar and charged residues.

Physicochemical properties, which can be calculated from the primary sequence, provide quantitative measures of these characteristics. Online tools such as Heliquest are commonly used for these predictions. iiitd.edu.inresearchgate.net The calculated properties for this compound are essential for understanding its interaction with membranes.

Interactive Table: Predicted Physicochemical Properties of this compound

PropertyValueDescription
Amino Acid Sequence GMWSKIKNAGKAAAKASKKAAGKAALGAVSEALThe primary structure of the peptide.
Net Charge +5The overall electrical charge of the peptide at neutral pH, crucial for the initial electrostatic attraction to negatively charged microbial membranes.
Hydrophobicity (H) 0.367A measure of the overall hydrophobicity of the peptide.
Hydrophobic Moment (µH) 0.546Quantifies the amphipathicity of the helix. A high value indicates a strong separation of hydrophobic and hydrophilic faces, typical for membrane-active peptides. mdpi.com

Dermaseptins exhibit significant conformational plasticity, primarily through the coil-to-helix transition that is fundamental to their function. asm.org The initial random coil state in an aqueous environment allows for diffusion, while the induced α-helical structure upon membrane binding is the active, membrane-disrupting form. nih.gov

Biological Activities of Dermaseptin Peptides in Vitro and Non Human in Vivo Models

Broad-Spectrum Antimicrobial Activities

The hallmark of dermaseptin (B158304) peptides, including specific variants, is their efficacy against a diverse range of microorganisms. Their mechanism often involves permeabilizing the target cell's plasma membrane, leading to cell death. mdpi.com This broad-spectrum capability has made them subjects of significant scientific interest, especially in the context of rising antibiotic resistance.

Antibacterial Activity Against Gram-Positive Bacteria

Dermaseptin peptides have shown considerable effectiveness against various Gram-positive bacteria in in vitro studies.

Staphylococcus aureus is a significant pathogen, with methicillin-resistant strains (MRSA) posing a major public health challenge. nih.gov Dermaseptin peptides have been evaluated for their potential to combat these bacteria. For instance, the derivative K4-S4(1-13) was found to be rapidly bactericidal against S. aureus, causing a significant reduction in viable cells within 30 minutes in laboratory tests. asm.org Another peptide, Dermaseptin-AC, demonstrated potent activity against both standard S. aureus and MRSA strains, with a reported Minimum Inhibitory Concentration (MIC) of 2 μM for both. nih.gov Similarly, an in silico and in vitro evaluation of a dermaseptin peptide showed a MIC of >12.5 uM against MRSA strains. minciencias.gov.co Studies on Dermaseptin-PH also confirmed its activity against S. aureus, where it increased cell membrane permeability. mdpi.com

Table 1: In Vitro Activity of Dermaseptin Peptides Against Staphylococcus aureus and MRSA

Peptide/Derivative Bacterial Strain MIC (μM) Reference
Dermaseptin-AC S. aureus 2 nih.gov
Dermaseptin-AC MRSA 2 nih.gov
Dermaseptin Peptide MRSA >12.5 minciencias.gov.co

Enterococcus faecalis is another resilient Gram-positive bacterium that can cause opportunistic infections. Research has shown that Dermaseptin-AC is effective against E. faecalis, with a MIC value of 2 μM. nih.gov Further investigation into the peptide Dermaseptin-PH revealed it also inhibits the growth of E. faecalis and affects its cell membrane permeability. mdpi.com

Table 2: In Vitro Activity of Dermaseptin Peptides Against Enterococcus faecalis

Peptide/Derivative Bacterial Strain MIC (μM) Reference
Dermaseptin-AC E. faecalis 2 nih.gov

Antibacterial Activity Against Gram-Negative Bacteria

Dermaseptins also exhibit strong activity against Gram-negative bacteria, which are characterized by their protective outer membrane.

Escherichia coli is a widely studied Gram-negative bacterium. Several dermaseptin peptides and their derivatives have demonstrated potent activity against it. oup.com Synthetic dermaseptins have shown MICs ranging from 1 to 4 μM against E. coli. oup.comoup.com Studies have also indicated that the bactericidal action of these peptides can be more pronounced against slowly growing or dormant E. coli cells compared to rapidly growing ones. oup.com The derivative K4-S4(1-13) was rapidly bactericidal against E. coli, and another derivative, K4K20-S4, was effective against clinical isolates with MICs between 1 and 16 µg/ml. asm.orgresearchgate.net Dermaseptin-AC and Dermaseptin-SS1 also showed notable activity, with MICs of 2 μM and 4 μM, respectively. nih.govresearchgate.net

Table 3: In Vitro Activity of Dermaseptin Peptides Against Escherichia coli

Peptide/Derivative Bacterial Strain MIC (μM) Reference
Synthetic Dermaseptins E. coli 1-4 oup.comoup.com
Dermaseptin-AC E. coli 2 nih.gov
Dermaseptin-SS1 E. coli (8739) 4 researchgate.net

Pseudomonas aeruginosa is a formidable opportunistic pathogen known for its intrinsic and acquired resistance to many antibiotics. nih.gov Dermaseptins have been investigated as a potential countermeasure. The derivative K4K20-S4 was active against clinical isolates of P. aeruginosa with a MIC range of 1 to 4 µg/ml. asm.orgresearchgate.net Shorter derivatives also maintained good activity. asm.org Non-human in vivo studies using a mouse peritonitis model showed that treatment with K4-S4 derivatives significantly reduced mortality after infection with P. aeruginosa. uu.nlasm.org Dermaseptin-AC was also found to be active against P. aeruginosa, though with a slightly higher MIC of 4 μM compared to other tested bacteria. nih.gov

Table 4: In Vitro Activity of Dermaseptin Peptides Against Pseudomonas aeruginosa

Peptide/Derivative Bacterial Strain MIC Reference
Dermaseptin-AC P. aeruginosa 4 μM nih.gov

Antifungal and Anti-Yeast Activities

Dermaseptin PD-3-3 has demonstrated notable activity against the yeast Candida albicans. In vitro testing has determined its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the peptide that prevents visible growth of the microorganism. The MIC of this compound against Candida albicans was reported to be 3.1 µM. sci-hub.se

Table 1: In Vitro Activity of this compound against Candida albicans

Compound NameMicroorganismMIC (µM)Source
This compoundCandida albicans3.1 sci-hub.se

The antifungal spectrum of this compound extends to the filamentous fungus Aspergillus fumigatus. Research has established its Minimum Inhibitory Concentration (MIC) against this pathogen. The reported MIC for this compound against Aspergillus fumigatus is 3.1 µM, indicating a potent inhibitory effect. sci-hub.se

Table 2: In Vitro Activity of this compound against Aspergillus fumigatus

Compound NameMicroorganismMIC (µM)Source
This compoundAspergillus fumigatus3.1 sci-hub.se

Specific data on the in vitro or in vivo activity of this compound against the yeast Cryptococcus neoformans were not available in the reviewed scientific literature.

Antiviral Activity (e.g., against enveloped viruses like HSV-1)

No studies detailing the antiviral activity of a compound specifically named this compound were found. Research on other dermaseptins, such as Dermaseptin S4 and its analogues, has shown activity against enveloped viruses like Herpes Simplex Virus 1 (HSV-1). ajol.infofrontiersin.org

Antiprotozoal Activity

No data was found regarding the antiprotozoal effects of this compound. Other dermaseptins, including Dermaseptin 01 and Dermaseptin B2, have been investigated for their activity against various protozoa such as Leishmania and Trypanosoma cruzi. iiitd.edu.inresearchgate.net

Anti-Proliferative Activities Against Cancer Cell Lines (In Vitro)

There are no available studies on the anti-proliferative activities of this compound against cancer cell lines.

Prostate Carcinoma Cell Lines (e.g., PC-3)

Information on the effect of this compound on PC-3 prostate carcinoma cells is not available. In contrast, peptides like Dermaseptin-PD-2 have been shown to inhibit the proliferation of PC-3 cells. mdpi.com

Lung Cancer Cell Lines (e.g., H157)

The effects of this compound on H157 lung cancer cells have not been documented. Other dermaseptins, including Dermaseptin-PD-2 and Dermaseptin-PP, have demonstrated inhibitory activity against this cell line. mdpi.comnih.gov

Glioblastoma Cell Lines (e.g., U251MG)

There is no research available on the activity of this compound against U251MG glioblastoma cells. Studies on Dermaseptin-PD-1 and Dermaseptin-PD-2 have reported effects on this cell line. mdpi.com

Breast Cancer Cell Lines (e.g., MCF-7, MDA-MB-435S)

No findings were available for the activity of this compound against MCF-7 or MDA-MB-435S breast cancer cells. Other family members, such as Dermaseptin-PH, have been evaluated against these cell lines. mdpi.com

Other Cancer Cell Lines

Dermaseptins, a class of antimicrobial peptides primarily isolated from the skin secretions of Hylid frogs, have demonstrated significant anti-proliferative activity against a variety of cancer cell lines. nih.govresearchgate.net Their potential as anticancer agents stems from their ability to selectively target and disrupt the membranes of tumor cells. nih.govplos.org

Dermaseptin-PH, for instance, has shown broad-spectrum anticancer effects. It exhibits inhibitory activity against human breast adenocarcinoma (MCF-7), non-small cell lung carcinoma (H157), glioblastoma (U251MG), and melanoma (MDA-MB-435S) cell lines, with IC50 values of 0.69 μM, 2.01 μM, 2.36 μM, and 9.94 μM, respectively. mdpi.com Its activity against prostate cancer (PC-3) cells was found to be weaker, with an IC50 value of 11.8 μM. mdpi.com Another peptide, Dermaseptin-PP, also displayed selective cytotoxicity against H157, MCF-7, PC-3, and U251MG cancer cells, with IC50 values of 1.55 µM, 2.92 µM, 4.15 µM, and 2.47 µM, respectively. iiitd.edu.in

Similarly, Dermaseptin B2 and B3 have been reported to have potent anti-proliferative effects on PC-3 cells. peerj.com Dermaseptin B2, in particular, was shown to inhibit the growth of PC-3 tumors in mice. peerj.com The mechanism of action for some dermaseptins, such as B2, may involve interaction with glycosaminoglycans on the surface of cancer cells, facilitating internalization. plos.orgpeerj.com

Furthermore, DRS-DU-1 has demonstrated selective activity against H157 and PC-3 cells with IC50 values of 8.43 µM and 21.6 µM, respectively. peerj.com A designed analogue, DP-2, showed considerably improved activity against these same cell lines, with IC50 values of 3.21 µM and 6.75 µM. peerj.com

The table below summarizes the in vitro cytotoxic activity of various dermaseptin peptides against different human cancer cell lines.

PeptideCancer Cell LineCell Line DescriptionIC50 (µM)
Dermaseptin-PHMCF-7Breast Adenocarcinoma0.69
Dermaseptin-PHH157Non-Small Cell Lung Carcinoma2.01
Dermaseptin-PHU251MGGlioblastoma2.36
Dermaseptin-PHMDA-MB-435SMelanoma9.94
Dermaseptin-PHPC-3Prostate Cancer11.8
Dermaseptin-PPH157Non-Small Cell Lung Carcinoma1.55
Dermaseptin-PPMCF-7Breast Adenocarcinoma2.92
Dermaseptin-PPPC-3Prostate Cancer4.15
Dermaseptin-PPU251MGGlioblastoma2.47
DRS-DU-1H157Non-Small Cell Lung Carcinoma8.43
DRS-DU-1PC-3Prostate Cancer21.6
DP-2H157Non-Small Cell Lung Carcinoma3.21
DP-2PC-3Prostate Cancer6.75

Anti-Biofilm Formation Activity

Several dermaseptin peptides have demonstrated the ability to inhibit and eradicate microbial biofilms, which are communities of microorganisms encased in a self-produced matrix that are notoriously resistant to conventional antibiotics.

Dermaseptin-PH has been shown to have moderate activity against biofilms of both Escherichia coli and Staphylococcus aureus. nih.gov It displayed equal potency in inhibiting the formation of biofilms for both bacterial species. nih.gov Another peptide, Dermaseptin-PS4, exhibited anti-biofilm activity against several microorganisms, including Gram-positive and Gram-negative bacteria. mdpi.com The minimum biofilm inhibitory concentration (MBIC) of Der-PS4 on S. aureus, methicillin-resistant S. aureus (MRSA), and E. coli were found to be 4, 8, and 8 µM, respectively. mdpi.com

Dermaseptin-PT9 and its analogue, K8,23-DTP9, were also able to inhibit the biofilm formation of S. aureus, MRSA, and E. coli. iiitd.edu.in The analogue, K8,23-DTP9, showed more effective anti-biofilm activity than the parent peptide. iiitd.edu.in However, both peptides were less effective against pre-formed biofilms. iiitd.edu.in

The table below provides a summary of the anti-biofilm activity of different dermaseptin peptides.

PeptideMicroorganismMBIC (µM)MBEC90 (µM)
Dermaseptin-PHEscherichia coli--
Dermaseptin-PHStaphylococcus aureus--
Dermaseptin-PS4Staphylococcus aureus4-
Dermaseptin-PS4MRSA8-
Dermaseptin-PS4Escherichia coli8-
Dermaseptin-PS4Enterococcus faecalis64-
Dermaseptin-PS4Pseudomonas aeruginosa32-
Dermaseptin-PT9Staphylococcus aureus--
Dermaseptin-PT9MRSA--
Dermaseptin-PT9Escherichia coli--
K8,23-DTP9Staphylococcus aureus--
K8,23-DTP9MRSA--
K8,23-DTP9Escherichia coli--

Immunomodulatory Properties

Dermaseptins can also modulate the host immune response, a property that could enhance their therapeutic potential. biorxiv.orgpnas.org For instance, Dermaseptin S1 has been shown to stimulate the microbicidal activities of polymorphonuclear leukocytes (PMNs). nih.govsci-hub.se At concentrations of 10-100 nM, it stimulated the production of reactive oxygen species and the release of myeloperoxidase from PMNs. nih.gov At lower concentrations (1-10 nM), it primed the respiratory burst induced by zymosan particles. nih.gov This stimulation of PMN activity suggests a role for dermaseptin in modulating host defense mechanisms. nih.gov

The immunomodulatory effects of some antimicrobial peptides are linked to their ability to influence cytokine secretion or the recruitment of immune cells. biorxiv.org While the precise immunomodulatory mechanisms of this compound are not yet fully elucidated, the known activities of other dermaseptins suggest this is a promising area for future research.

Anti-Angiogenic Effects (In Vitro)

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. anr.fr Some dermaseptins have demonstrated anti-angiogenic properties, suggesting another mechanism by which they can combat cancer.

Dermaseptin B2 has been shown to inhibit the proliferation and capillary formation of human umbilical vein endothelial cells (HUVECs). uonbi.ac.ke In vivo studies with Dermaseptin B2 did not stop the growth of human PC3 tumors in mice but did inhibit it by over 50% compared to controls. nih.gov This inhibition was attributed to a 24% reduction in angiogenesis within the tumors. nih.gov

Dermaseptin-PD 1 and 2 have also been reported to inhibit the proliferation of human microvessel endothelial cells. nih.gov This direct effect on endothelial cells, which are crucial for angiogenesis, highlights the potential of dermaseptins to disrupt the blood supply to tumors. anr.fr

Mechanisms of Biological Action of Dermaseptins

Mechanisms of Anti-Proliferative Action on Cancer Cells

Role of Cell Surface Glycosaminoglycans in Internalization

While direct membrane disruption is a key mechanism for many antimicrobial peptides, some dermaseptins utilize specific cell surface molecules to facilitate their entry into target cells. Cell surface glycosaminoglycans (GAGs), such as heparan sulfate (B86663) and chondroitin (B13769445) sulfate, are complex polysaccharides that are ubiquitously present on the surface of mammalian cells. Due to their net negative charge, GAGs can electrostatically interact with cationic peptides like dermaseptins.

Research on dermaseptin (B158304) B2 has indicated that these interactions are not merely transient but play a significant role in the peptide's internalization and subsequent biological effects. Studies have shown that the antiproliferative activity of dermaseptin B2 against certain cancer cell lines is diminished in the presence of sodium chlorate, a compound that inhibits the sulfation of GAGs. This suggests that the sulfated nature of these glycosaminoglycans is crucial for the peptide's action. Furthermore, the addition of exogenous chondroitin sulfate C can partially restore the peptide's activity, reinforcing the role of GAGs in its mechanism. It is proposed that GAGs may act as initial docking sites, concentrating the peptide at the cell surface and facilitating its subsequent translocation across the cell membrane.

Stereospecificity Considerations

A notable characteristic of the biological action of many dermaseptins is the apparent lack of stereospecificity. The activity of many biologically active peptides is dependent on their specific three-dimensional structure, which allows them to bind to chiral receptors or enzymes. However, research on various dermaseptins, including derivatives of dermaseptin S4 and dermaseptin B2, has demonstrated that synthetic versions of these peptides composed of D-amino acids (the enantiomers of the naturally occurring L-amino acids) exhibit comparable biological activity to their natural counterparts.

Structure Activity Relationship Sar and Peptide Engineering of Dermaseptins

Influence of Physicochemical Properties on Biological Activity

The antimicrobial and cytotoxic effects of dermaseptins are governed by a delicate balance of several key physicochemical parameters. Understanding how each property influences biological function is crucial for designing new and improved peptide-based therapeutics.

The net positive charge of dermaseptins is a critical factor in their initial interaction with the negatively charged membranes of microorganisms. mdpi.comuu.nl Most dermaseptins are polycationic, a feature often attributed to a high content of lysine (B10760008) residues. nih.gov This positive charge facilitates electrostatic attraction to anionic components like phosphatidylglycerol in bacterial membranes, which is a primary step in their membrane-disrupting mechanism. uu.nlnih.govucla.edu

Engineering strategies frequently involve increasing the net positive charge to enhance antimicrobial potency. For instance, in a study on Dermaseptin-PS3 (DPS3), which has a native net charge of +2, an analogue named K⁵, ¹⁷-DPS3 was created by substituting two acidic amino acid residues with lysine. nih.gov This single modification increased the net charge to +6 and resulted in a significant enhancement of antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as yeast. nih.govmdpi.com Similarly, the analogue K⁸, ²³-DPT9 was designed from Dermaseptin-PT9 (DPT9) by replacing two amino acids with lysine, increasing the net charge from +2 to +6 and markedly improving its antimicrobial effect. iiitd.edu.innih.gov

PeptideOriginal SequenceModified SequenceNet ChargeKey FindingReference
DPS3 --+2Parent peptide with weak activity. nih.gov
K⁵, ¹⁷-DPS3 DPS3Two acidic residues replaced by Lysine.+6Enhanced antimicrobial activity compared to DPS3. nih.govmdpi.com
DPT9 --+2Parent peptide with broad-spectrum activity. iiitd.edu.innih.gov
K⁸, ²³-DPT9 DPT9Asp8 and Glu23 substituted by Lysine.+6Markedly increased antimicrobial and anti-proliferative effects. iiitd.edu.innih.gov
K₄K₂₀S4 Dermaseptin (B158304) S4-+52-3 fold more potent against protozoa and RBCs, and 100-fold more potent against bacteria than the parent peptide. capes.gov.brresearchgate.net

Hydrophobicity is a crucial determinant of how strongly a peptide interacts with and inserts into the lipid core of a cell membrane. nih.govnih.gov The hydrophobic moment, which measures the amphipathicity of a peptide in a helical conformation, is also critical. tandfonline.com While essential for membrane disruption, excessive hydrophobicity can lead to a loss of selectivity and increased toxicity toward mammalian cells, such as red blood cells (hemolysis). nih.gov

Amphipathicity refers to the spatial separation of hydrophobic and hydrophilic (charged) residues, which allows dermaseptins to form an α-helix with a non-polar face and a polar face. wikipedia.orgmdpi.com This structure is fundamental to their mechanism of action, enabling the hydrophobic face to penetrate the lipid bilayer while the hydrophilic face interacts with the aqueous environment or the interior of a formed pore. ucla.edu

The helical wheel projections of DPS3 and its analogues show that substitutions can enlarge the hydrophobic face (as in L¹⁰, ¹¹-DPS3) or add charges to the polar/unipolar face (as in K⁵, ¹⁷-DPS3), thereby modulating the peptide's amphipathic character and its biological activity. nih.gov Deleting a single amino acid (Ala18) from a 28-residue version of d-dermaseptin S4 was shown to dramatically alter the composition of the non-polar face, demonstrating the sensitivity of the peptide's activity to subtle changes in its amphipathic structure. mdpi.com

While naturally occurring dermaseptins are typically 28-34 amino acids long, structure-activity relationship studies have revealed that the entire length is not always necessary for antimicrobial activity. nih.govwikipedia.org The N-terminal helical domain is often considered the prerequisite for antimicrobial function. nih.gov

Truncated derivatives have been engineered to create smaller, potentially more selective peptides. For example, the 13-mer derivative of Dermaseptin S4, K₄-S4(1-13), was found to maintain or even improve structural characteristics and cytolytic activity against various pathogens. nih.govasm.org Another study designed a 19-mer truncated derivative from a parent dermaseptin (DMPC-19), which retained potent antimicrobial activity but exhibited significantly decreased hemolytic effects compared to the full-length peptide. nih.gov These findings suggest that optimizing peptide length can be an effective strategy for reducing cytotoxicity while preserving desired antimicrobial potency. nih.gov However, some research also indicates that certain shorter dermaseptins, like the 23-mer DPS3, are less potent than longer peptides in the family, suggesting that for some scaffolds, increased length may correlate with higher activity. mdpi.com

Amino Acid Substitution Strategies

The targeted replacement of specific amino acids is a cornerstone of peptide engineering, allowing for the fine-tuning of physicochemical properties to achieve a desired biological outcome.

This strategy has been successfully applied across numerous dermaseptin analogues.

K⁵, ¹⁷-DPS3 : Replacing acidic amino acids at positions 5 and 17 of Dermaseptin-PS3 with lysine increased the net charge from +2 to +6, leading to a 4- to 32-fold increase in antimicrobial potency. nih.govnih.gov

K⁸, ²³-DPT9 : Substituting Asp8 and Glu23 in Dermaseptin-PT9 with lysine residues similarly increased the net charge from +2 to +6, which enhanced its antimicrobial and anticancer activities. iiitd.edu.innih.gov

K₄K₂₀-S4 : A dual lysine-substituted analogue of Dermaseptin S4 showed increased antimicrobial activity and higher affinity for lipids. nih.gov

K₃K₄B2 : A derivative of Dermaseptin B2 was created via a double substitution of tryptophan and serine with lysine at positions 3 and 4, respectively, to increase hydrophilic characteristics. nih.gov

These examples consistently demonstrate that lysine substitution is a robust method for enhancing the electrostatic attraction of dermaseptins to microbial membranes, thereby increasing their biological activity.

Leucine (B10760876) Substitution for Modified Hydrophobicity

Hydrophobicity is a critical determinant of a dermaseptin's biological activity. Modifications to the hydrophobic character of these peptides, often through the substitution of amino acids with leucine, have been shown to modulate their antimicrobial efficacy.

In a study involving Dermaseptin-PS3 (DPS3), two neutral amino acids at positions 10 and 11 were replaced with leucine to create the analogue L¹⁰,¹¹-DPS3. mdpi.com This substitution was intended to increase the hydrophobicity of a highly conserved sequence motif. mdpi.com While both the parent peptide, DPS3, and the leucine-substituted analogue, L¹⁰,¹¹-DPS3, had the same net positive charge of +2, the hydrophobicity of L¹⁰,¹¹-DPS3 was increased. researchgate.net Helical wheel projections indicated that this substitution resulted in an enlarged hydrophobic face. researchgate.net This modification, aimed at optimizing hydrophobicity, was explored to enhance the peptide's biological activity. mdpi.com

Another study on a 12-mer lytic base unit (LBU) composed of arginine and valine residues demonstrated that substituting three valine residues with tryptophan on the hydrophobic face led to enhanced antimicrobial activity. cambridge.org This highlights the general principle that strategic substitutions with hydrophobic residues can amplify the antimicrobial properties of these peptides.

The following table summarizes the physicochemical properties of Dermaseptin-PS3 and its leucine-substituted analogue.

PeptideSequenceNet ChargeMean Hydrophobicity
DPS3 ALWKDILKNAGKAALNEINQIVQ-NH₂+2Data not available
L¹⁰,¹¹-DPS3 ALWKDILKNLL KAALNEINQIVQ-NH₂+2Increased

Role of Specific Residues (e.g., Trp at position 3)

Specific amino acid residues at key positions play a pivotal role in the structure and function of dermaseptins. A highly conserved feature among the more than 80 identified members of the dermaseptin family is the presence of a tryptophan (Trp) residue at position 3. mdpi.comnih.govcambridge.orgmdpi.compeerj.com This residue is considered crucial for the membrane-disrupting activity of these peptides. plos.org

The importance of the Trp residue at position 3 has been demonstrated through substitution studies. In one such study on Dermaseptin-B2 (DRS-B2), replacing the tryptophan with phenylalanine resulted in a five-fold decrease in its anti-proliferative activity against PC3 tumor cells. plos.org This underscores the critical contribution of the Trp residue to the peptide's biological function. plos.org The unique properties of tryptophan, including its ability to participate in various noncovalent interactions, allow it to preferentially locate at the water-membrane interface, facilitating the peptide's interaction with and disruption of cell membranes. cambridge.org

Peptide Truncation and Derivatization

Truncation and derivatization of dermaseptin peptides are common strategies to create shorter, more potent, and selective antimicrobial agents. These modifications often focus on the N-terminal and C-terminal ends of the peptide.

N-Terminal and C-Terminal Modifications

Modifications at both the N-terminus and C-terminus of dermaseptins have been shown to significantly impact their activity. The N-terminal region is considered essential for the antimicrobial activity of dermaseptins. mdpi.com Studies on Dermaseptin S4 have revealed that its lytic activity is mediated by the interaction of its N-terminal residues with the plasma membrane. nih.gov

C-terminal amidation is a common post-translational modification found in many naturally occurring dermaseptins and is believed to enhance their stability and activity. oup.com The presence of a glycine (B1666218) residue at the C-terminus often serves as an amide donor for this modification. iiitd.edu.in

Systematic modifications, such as increasing the net positive charge and reducing hydrophobicity, have led to the development of dermaseptin S4 analogs with potent antibacterial activity and reduced hemolytic activity. ajol.info For instance, the substitution of methionine at position 4 with lysine in Dermaseptin S4 derivatives has been explored to enhance their properties. ajol.info

Design of Shorter Bioactive Analogues

Research has focused on creating shorter versions of dermaseptins that retain or even exceed the bioactivity of the parent peptide. Structure-activity relationship studies have indicated that the N-terminal helical domain is a prerequisite for the antimicrobial activity of dermaseptins, more so than the C-terminal tail. nih.gov

Truncation studies on Dermaseptin S4 have shown that derivatives as short as 13 to 16 amino acids can maintain or even have improved antimicrobial activity compared to the full-length peptide. nih.govnih.gov For example, the 15-mer Dermaseptin S4 derivative, S4(1-15), exhibited high antibacterial activity. nih.gov Further truncation to a 14-mer derivative, P14, resulted in a more potent and economical analog. nih.gov However, reducing the peptide to less than 13 residues often leads to a significant loss of activity. nih.gov

Similarly, a truncated 19-mer derivative of a novel dermaseptin, DM-PC, retained similar antimicrobial potency to the parent peptide but with significantly decreased hemolytic effects. nih.gov Further rational design led to a 10-mer derivative, DMPC-10A, which maintained the antimicrobial activity of the parent peptide by optimizing its positive charge and enhancing its hydrophobicity with a cyclohexylalanine (Cha) at the C-terminus. nih.gov

The following table provides examples of shorter bioactive dermaseptin analogs and their properties.

Parent PeptideTruncated AnalogueLengthKey ModificationsOutcome
Dermaseptin S4 S4(1-15)15C-terminal truncationHigh antibacterial activity. nih.gov
Dermaseptin S4 P1414C-terminal truncationMore potent than full-length peptide. nih.gov
DM-PC DMPC-1919C-terminal truncationSimilar antimicrobial potency, decreased hemolysis. nih.gov
DM-PC DMPC-10A10Truncation, optimized charge, C-terminal ChaRetained antimicrobial activity. nih.gov

Chemical Modifications and Conjugations

Chemical modifications, particularly at the N-terminus, have been employed to enhance the potency and stability of dermaseptin peptides.

N-terminal Acylation for Increased Potency

N-terminal acylation, the addition of a fatty acid chain, is a strategy that has been shown to increase the antimicrobial potency of various Dermaseptin S4 derivatives. nih.govasm.org This modification modulates the peptide's hydrophobicity and can stabilize its helical structure. asm.orgresearchgate.net

In one study, replacing the N-terminal dipeptide alanine-leucine of a Dermaseptin S4 derivative with heptanoic acid (C₇) or aminododecanoic acid (NC₁₂) resulted in derivatives with enhanced potency. asm.org The C₇-S4(3-15) derivative, for instance, displayed rapid bactericidal kinetics. asm.org

However, the effect of acylation can be complex and dependent on the target organism. While acylation generally enhances antiprotozoal activity, its effect on bacteria can vary. researchgate.net For example, while intermediate acyl chains were most effective against Staphylococcus aureus, longer acyl chains led to a loss of activity. researchgate.net This is likely due to increased peptide aggregation in solution, which can hinder their ability to reach the cytoplasmic membrane of bacteria. nih.govresearchgate.net

Converting acyl groups to aminoacyl groups can mitigate the increased hydrophobicity, preventing self-assembly and enhancing activity against a broader range of microorganisms while reducing hemolytic effects. researchgate.net For instance, the aminolauryl derivative NC₁₂-P showed a 12-fold and 3-fold increase in potency against S. aureus and E. coli, respectively. nih.gov

The following table summarizes the effects of N-terminal acylation on a Dermaseptin S4 derivative.

PeptideModificationEffect on Potency
S4(3-15) Replacement of Ala-Leu with Heptanoic acid (C₇)Enhanced potency and bactericidal kinetics. asm.org
S4(3-15) Replacement of Ala-Leu with Aminododecanoic acid (NC₁₂)Enhanced potency. asm.org
P Acylation with Lauric acid (C₁₂)Activity loss against E. coli due to aggregation. nih.govresearchgate.net
P Acylation with Aminolauric acid (NC₁₂)Increased potency against S. aureus and E. coli. nih.gov

Chimeric Peptide Design

Chimeric peptide design represents a sophisticated strategy in peptide engineering, aiming to create novel molecules with enhanced or combined functionalities. This approach involves fusing two or more peptides, each with distinct biological activities, into a single polypeptide chain. The goal is to develop hybrid molecules that can overcome the limitations of individual peptides, such as poor cell penetration or narrow activity spectra. In the context of dermaseptins, this has led to the development of innovative chimeric peptides with promising therapeutic potential.

Fusion with Cell-Penetrating Peptides (e.g., TAT peptide)

A significant challenge in the therapeutic application of many peptides is their inability to efficiently cross cell membranes to reach intracellular targets. To address this, dermaseptin derivatives have been fused with cell-penetrating peptides (CPPs), which are short peptides capable of traversing biological membranes. nih.gov One of the most well-studied CPPs is the TAT peptide, derived from the trans-activating transcriptional activator (Tat) protein of the Human Immunodeficiency Virus (HIV-1). mdpi.combeilstein-journals.org The TAT peptide is rich in basic amino acids, enabling it to interact with the cell membrane and facilitate cellular uptake. mdpi.combeilstein-journals.org

The fusion of a dermaseptin derivative with a CPP like TAT aims to combine the antimicrobial or anticancer activity of the dermaseptin moiety with the cell-penetrating ability of the CPP. For instance, the S413-PV cell-penetrating peptide was developed by combining a 13-amino-acid sequence from the Dermaseptin S4 peptide with the SV40 large T antigen nuclear localization signal. nih.gov This synthetic peptide demonstrated the ability to accumulate inside living cells, particularly within the nucleus. nih.gov

Strategies have also been explored to enhance the endosomal escape of CPP-cargo conjugates. One such method involves fusing the TAT peptide with a pH-sensitive fusogenic peptide, like HA2 from the influenza virus hemagglutinin protein, which can improve the release of the chimeric peptide from endosomes into the cytoplasm. nih.gov

Fusion with Functional Peptides (e.g., RNA III-inhibiting peptide - RIP)

Another innovative approach in chimeric peptide design is the fusion of dermaseptin derivatives with functional peptides that have a distinct mechanism of action. A notable example is the creation of a chimeric peptide by fusing a dermaseptin derivative with the RNA III-inhibiting peptide (RIP). nih.govnih.govasm.org

RIP is a heptapeptide (B1575542) that interferes with the quorum-sensing system in staphylococcal bacteria. nih.govnih.govasm.org Quorum sensing is a cell-to-cell communication process that bacteria use to coordinate gene expression, including the formation of biofilms, which are communities of bacteria encased in a protective matrix that makes them resistant to antibiotics. nih.govannualreviews.org By inhibiting RNA III, a key regulatory molecule in the staphylococcal quorum-sensing pathway, RIP can prevent biofilm formation and reduce virulence. nih.govnih.govasm.organnualreviews.org

Researchers have engineered a chimeric peptide, designated DD13-RIP, by fusing a 13-residue dermaseptin S4 derivative (DD13) with RIP. nih.govnih.gov The DD13 portion is believed to exert its antibacterial effect by disrupting the bacterial membrane, while the RIP moiety targets the quorum-sensing system. nih.govnih.govasm.org

In vitro studies demonstrated that while RIP alone had no direct inhibitory effect on bacterial proliferation, both DD13 and the DD13-RIP chimera were equally effective at killing bacteria. nih.govnih.gov Notably, the chimeric peptide was slightly more effective than RIP alone at inhibiting RNA III synthesis. nih.govnih.gov

Synergistic Effects of Combined Peptides or Derivatives

The combination of different antimicrobial peptides or their derivatives can lead to synergistic effects, where the combined antimicrobial activity is greater than the sum of the individual activities. This phenomenon is significant as it can potentially lower the required concentration of each peptide, reducing the risk of toxicity and the development of microbial resistance.

Research has shown that dermaseptins, when applied in combination, can exhibit dramatic antimicrobial synergy. asm.org This suggests that the presence of a family of related peptides in amphibian skin provides a broader and more potent defense against a wide range of microorganisms. asm.org

A study investigating two novel dermaseptin-like peptides, dermaseptin-PD-1 and dermaseptin-PD-2, found a synergistic effect when they were used in combination against the Gram-negative bacterium E. coli. mdpi.com The mechanism behind this synergy is thought to involve the enhanced interaction of the peptides with the bacterial cell membrane. mdpi.com

Furthermore, the chimeric peptide DD13-RIP demonstrates a clear synergistic action. nih.govnih.gov The two components, DD13 and RIP, attack the bacteria through two different mechanisms simultaneously: DD13 disrupts the cell membrane, while RIP inhibits the quorum-sensing system necessary for biofilm formation and pathogenesis. nih.govnih.gov This dual-action approach proved highly effective in preventing staphylococcal infections in a rat graft infection model, with the hybrid peptide being the most potent at preventing infection at the lowest doses. nih.govnih.gov

Synergistic effects have also been observed when dermaseptin derivatives are combined with conventional antibiotics. For example, the DD13, RIP, and the DD13-RIP chimera each acted synergistically with antibiotics. nih.govnih.gov Similarly, a D-amino acid enantiomer of a dermaseptin derivative, DMPC-10B, displayed synergistic activities with the antibiotic gentamicin (B1671437) against K. pneumoniae. mdpi.com The proposed mechanism is that the peptide permeabilizes the bacterial outer membrane, allowing easier access for the antibiotic to reach its intracellular target. mdpi.com

Methodologies for Research and Analysis of Dermaseptin Pd 3 3 and Analogues

Peptide Synthesis Techniques

The primary method for producing Dermaseptin (B158304) PD-3-3 and its analogues for research purposes is through chemical synthesis, which allows for the precise construction of the peptide chain and the introduction of specific modifications.

Solid-Phase Peptide Synthesis (SPPS) using Fmoc Chemistry

Solid-Phase Peptide Synthesis (SPPS) employing 9-fluorenylmethyloxycarbonyl (Fmoc) chemistry is the standard and most widely used technique for synthesizing dermaseptin peptides and their analogues. frontiersin.orgbeilstein-journals.orgmdpi.comredalyc.org This method involves the stepwise addition of amino acids to a growing peptide chain that is anchored to an insoluble solid support, typically a resin. beilstein-journals.orgredalyc.org

The process begins with the attachment of the C-terminal amino acid to the resin. peptide.com The synthesis then proceeds in cycles, with each cycle consisting of two main steps:

Deprotection: The temporary Fmoc protecting group on the α-amino group of the resin-bound amino acid is removed, typically using a solution of piperidine (B6355638) in a solvent like dimethylformamide (DMF). peptide.comactascientific.com This exposes the amino group for the next coupling reaction.

Coupling: The next Fmoc-protected amino acid in the sequence is activated and then coupled to the newly exposed amino group of the growing peptide chain. redalyc.org Common activating agents include 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (B91526) (HBTU). mdpi.com

This cycle is repeated until the desired peptide sequence is fully assembled. peptide.com Throughout the synthesis, the reactive side chains of certain amino acids are protected by other chemical groups to prevent unwanted side reactions. peptide.com

Once the synthesis is complete, the peptide is cleaved from the resin support and all side-chain protecting groups are removed simultaneously. This is typically achieved by treating the peptide-resin with a "cleavage cocktail," often a strong acid solution containing trifluoroacetic acid (TFA) and various scavengers to protect the peptide from degradation. frontiersin.orgmdpi.com The crude peptide is then purified, commonly by reverse-phase high-performance liquid chromatography (RP-HPLC), to obtain a highly pure product for subsequent analysis and biological testing. frontiersin.orgmdpi.com

The use of automated peptide synthesizers has streamlined the SPPS process, allowing for the efficient and reliable production of dermaseptin peptides and their analogues. frontiersin.orgmdpi.com

In Vitro Biological Activity Assays

To evaluate the biological efficacy of synthesized Dermaseptin PD-3-3 and its analogues, a series of in vitro assays are performed. These assays are designed to quantify the peptides' antimicrobial properties.

Antimicrobial Assays

Antimicrobial assays are fundamental to determining the effectiveness of dermaseptin peptides against various pathogenic microorganisms, including bacteria and fungi.

The Minimal Inhibitory Concentration (MIC) is a key metric used to assess the antimicrobial potency of a compound. It is defined as the lowest concentration of the peptide that completely inhibits the visible growth of a microorganism after a specific incubation period. doi.orgmdpi.com

The MIC is typically determined using a broth microdilution method in 96-well plates. doi.orgmdpi.com In this assay, serial dilutions of the peptide are prepared in a suitable growth medium, such as Mueller-Hinton Broth (MHB). mdpi.comasm.org A standardized suspension of the target microorganism (e.g., bacteria or yeast) is then added to each well containing the diluted peptide. doi.orgmdpi.com The plates are incubated under appropriate conditions (e.g., temperature and time), after which they are examined for microbial growth. doi.orgmdpi.com The absence of visible growth, often measured by optical density, indicates that the peptide has inhibited the proliferation of the microorganism at that concentration. mdpi.com The lowest concentration at which no growth is observed is recorded as the MIC. doi.org

Studies have shown that dermaseptin analogues can exhibit potent antimicrobial activity, with MIC values often in the low micromolar range against a broad spectrum of bacteria. For instance, some dermaseptin derivatives have demonstrated MICs ranging from 3.125 to 12.5 µg/mL against Acinetobacter baumannii. nih.gov Cationic analogues, in particular, have shown enhanced activity. mdpi.com

Table 1: MIC Values of Dermaseptin Analogues Against Various Microorganisms

Peptide Organism MIC (µM)
Dermaseptin-PD-1 E. coli 4.9
Dermaseptin-PD-1 S. aureus >10
Dermaseptin-PD-1 C. albicans >10
Dermaseptin-PD-2 E. coli 1.26
Dermaseptin-PD-2 S. aureus 5.2
Dermaseptin-PD-2 C. albicans 5.2
K⁸, ²³-DPT9 S. aureus 4
K⁸, ²³-DPT9 MRSA 4
K⁸, ²³-DPT9 E. faecalis 8
K⁸, ²³-DPT9 E. coli 8
K⁸, ²³-DPT9 P. aeruginosa 16
K⁸, ²³-DPT9 K. pneumoniae 8
K⁸, ²³-DPT9 C. albicans 8

This table is interactive and allows for sorting and filtering of the data. Source: nih.goviiitd.edu.in

While the MIC indicates the concentration at which microbial growth is inhibited, the Minimal Bactericidal Concentration (MBC) determines the lowest concentration of the peptide required to kill the microorganism. asm.org

The MBC is typically determined as a follow-up to the MIC assay. mdpi.com After the incubation period for the MIC determination, a small aliquot from the wells showing no visible growth is subcultured onto a fresh, peptide-free agar (B569324) medium. mdpi.com These plates are then incubated to allow any surviving microorganisms to grow. The MBC is defined as the lowest concentration of the peptide from the MIC assay that results in no microbial growth on the subculture plates. mdpi.com

For many dermaseptin derivatives, the MBC values are often close to or slightly higher than the MIC values, indicating a bactericidal rather than just a bacteriostatic mode of action. nih.gov For example, against Acinetobacter baumannii, some dermaseptin analogues have shown MBCs ranging from 6.25 to 25 µg/mL. nih.gov

Table 2: MBC Values of Dermaseptin Analogues Against Various Microorganisms

Peptide Organism MBC (µM)
Dermaseptin-PD-1 E. coli >10
Dermaseptin-PD-1 S. aureus >10
Dermaseptin-PD-1 C. albicans >10
Dermaseptin-PD-2 E. coli 2.5
Dermaseptin-PD-2 S. aureus 10.4
Dermaseptin-PD-2 C. albicans 10.4
K⁸, ²³-DPT9 S. aureus 8
K⁸, ²³-DPT9 MRSA 8
K⁸, ²³-DPT9 E. faecalis 16
K⁸, ²³-DPT9 E. coli 16
K⁸, ²³-DPT9 P. aeruginosa 32
K⁸, ²³-DPT9 K. pneumoniae 16
K⁸, ²³-DPT9 C. albicans 16

This table is interactive and allows for sorting and filtering of the data. Source: nih.goviiitd.edu.in

Bacterial growth inhibition assays provide a dynamic view of the effect of a peptide on microbial proliferation over time. These assays, often referred to as time-kill kinetics studies, are used to assess how quickly a peptide can inhibit or kill bacteria. oup.com

In a typical time-kill assay, a standardized bacterial suspension is exposed to the peptide at a specific concentration (often a multiple of the MIC). oup.com At various time points during incubation, samples are withdrawn, serially diluted, and plated on agar to determine the number of viable colony-forming units (CFU). oup.com A graph of log CFU/mL versus time is then plotted to visualize the rate of bacterial killing. A rapid reduction in the number of viable bacteria indicates a potent and fast-acting bactericidal effect. asm.org

Biofilm Formation Inhibition Assays

Biofilm formation is a critical factor in microbial pathogenesis, contributing to persistent infections and antibiotic resistance. Assays to evaluate the inhibition of biofilm formation by antimicrobial peptides (AMPs) like dermaseptins are crucial for assessing their therapeutic potential.

The most common method is the crystal violet (CV) assay. In this assay, bacteria are cultured in microtiter plates in the presence of varying concentrations of the peptide. After an incubation period that allows for biofilm development, the planktonic (free-floating) bacteria are washed away. The remaining adherent biofilm is then stained with a crystal violet solution. The dye is subsequently solubilized, and the optical density (OD) is measured with a spectrophotometer. A reduction in OD in the presence of the peptide indicates an inhibition of biofilm formation.

The minimum biofilm inhibitory concentration (MBIC) is defined as the lowest peptide concentration required to inhibit biofilm formation. For example, studies on Dermaseptin-AC showed it inhibits biofilm formation in Methicillin-resistant Staphylococcus aureus (MRSA) at a concentration of 4 μM. cpu-bioinfor.org Similarly, research on Der-PS4 demonstrated anti-biofilm activity against several bacteria, with MBIC values on S. aureus, MRSA, and E. coli matching their minimum inhibitory concentrations (MICs) for planktonic growth. nih.gov Some studies also assess the peptide's ability to eradicate pre-formed, mature biofilms, determining the minimum biofilm eradication concentration (MBEC). frontiersin.orgnih.gov

Peptide Organism MBIC (µM) Reference
Dermaseptin-ACMRSA4 cpu-bioinfor.org
Der-PS4S. aureus4 nih.gov
Der-PS4MRSA8 nih.gov
Der-PS4E. coli8 nih.gov
Der-PS4E. faecalis64 nih.gov
Der-PS4P. aeruginosa32 nih.gov

Cell Viability and Proliferation Assays (for anti-proliferative studies on cancer cells)

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. It is widely used to screen the anti-proliferative effects of compounds like dermaseptins on cancer cells.

In this assay, cancer cells are seeded in 96-well plates and treated with various concentrations of the peptide for a specific duration, typically 24 to 72 hours. researchgate.netmdpi.com Following treatment, the MTT reagent is added to the wells. Metabolically active, viable cells contain mitochondrial reductase enzymes that convert the yellow, water-soluble MTT tetrazolium salt into purple, insoluble formazan (B1609692) crystals. These crystals are then dissolved using a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO). The absorbance of the resulting colored solution is measured, usually at a wavelength of 570 nm. The intensity of the purple color is directly proportional to the number of viable cells.

The results are often expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the peptide that reduces cell viability by 50%. For instance, Dermaseptin-PP was found to have an IC50 of 1.55 μM on H157 lung cancer cells. researchgate.net Similarly, two novel dermaseptins, PD-1 and PD-2, also from Pachymedusa dacnicolor, were tested against several cancer cell lines. Dermaseptin-PD-2 showed IC50 values of 6.43 μM, 3.17 μM, and 13.43 μM on H157, PC-3, and U251 MG cells, respectively. mdpi.com

Peptide Cancer Cell Line IC50 (µM) Reference
Dermaseptin-PPH157 (Lung)1.55 researchgate.net
Dermaseptin-PPMCF-7 (Breast)2.92 researchgate.net
Dermaseptin-PPPC-3 (Prostate)4.15 researchgate.net
Dermaseptin-PPU251 MG (Glioblastoma)2.47 researchgate.net
Dermaseptin-PD-2H157 (Lung)6.43 mdpi.com
Dermaseptin-PD-2PC-3 (Prostate)3.17 mdpi.com
Dermaseptin-PD-2U251 MG (Glioblastoma)13.43 mdpi.com

The Lactate (B86563) Dehydrogenase (LDH) assay is another common method for quantifying cytotoxicity. It measures the integrity of the plasma membrane. LDH is a stable cytosolic enzyme that is released into the cell culture medium upon membrane damage or cell lysis.

The assay involves collecting the culture supernatant from cells treated with the test compound. This supernatant is then incubated with a reaction mixture containing lactate, NAD+, and a tetrazolium salt. The released LDH catalyzes the conversion of lactate to pyruvate, which reduces NAD+ to NADH. This NADH then reduces the tetrazolium salt to a colored formazan product. The amount of formazan is proportional to the amount of LDH released and is quantified by measuring the absorbance at a specific wavelength (e.g., 490 nm).

This assay is often used to complement the MTT assay. For example, studies on Dermaseptin-PP showed it induced nearly 80% LDH release in H157 cancer cells at 10⁻⁴ M, indicating strong membrane-disrupting effects, while having minimal effect on normal cells. researchgate.net Similarly, Dermaseptin B2 was shown to cause a rapid release of LDH from PC3 prostate cancer cells within three hours of treatment.

The colony formation assay, or clonogenic assay, is an in vitro method to determine the ability of a single cell to grow into a colony. It assesses the long-term cytotoxic or cytostatic effects of a compound, as it measures the ability of cells to proliferate indefinitely and form a macroscopic colony.

In this assay, a low density of cells is seeded onto a culture plate and treated with the peptide. The cells are then incubated for an extended period (e.g., 10-14 days) to allow for colony growth. After incubation, the colonies are fixed, stained (often with crystal violet), and counted. A reduction in the number or size of colonies in treated wells compared to untreated controls indicates an anti-proliferative or cytotoxic effect.

For instance, Dermaseptin B2 was shown to completely inhibit the colony formation of human prostate (PC3) and breast (MDA-MB-231) cancer cells in vitro. This assay provides valuable information on the long-term therapeutic potential of a compound beyond the short-term effects measured by MTT or LDH assays.

Membrane Interaction Studies

The SYTOX Green assay is a fluorescence-based method used to assess plasma membrane integrity, primarily in microorganisms but also in mammalian cells. SYTOX Green is a high-affinity nucleic acid stain that cannot cross the intact membranes of live cells. However, when the membrane is compromised or permeabilized, the dye enters the cell, binds to nucleic acids, and exhibits a significant increase in fluorescence upon excitation.

The assay involves incubating the target cells (e.g., bacteria or cancer cells) with the peptide of interest. SYTOX Green dye is then added, and the fluorescence intensity is measured over time using a fluorometer or a fluorescence microscope. A rapid increase in fluorescence indicates that the peptide has disrupted the cell membrane, allowing the dye to enter.

This method is frequently used to elucidate the mechanism of action of dermaseptins. For example, Dermaseptin-AC was shown to increase the membrane permeability of several bacterial strains at concentrations corresponding to 2x or 4x their MIC. cpu-bioinfor.org Studies on Der-PS4 also used this assay to demonstrate its membrane-penetrating capabilities on various bacteria and fungi. nih.gov The assay can also be applied to cancer cells, as seen in the analysis of Dermaseptin-PH, to determine if membrane disruption is a primary mechanism of its anticancer activity.

Transmission Electron Microscopy (TEM) for Morphological Changes

Transmission Electron Microscopy (TEM) is a powerful technique utilized to visualize the ultrastructural changes in microorganisms after exposure to antimicrobial peptides like dermaseptins. This methodology provides direct evidence of the peptide's mechanism of action at a cellular level. In a typical procedure, bacterial cells are incubated with the peptide at a specific concentration (e.g., its Minimum Inhibitory Concentration, MIC) for a set period. Following incubation, the cells are prepared for TEM analysis through a multi-step process involving fixation (commonly with glutaraldehyde), post-fixation (with osmium tetroxide), dehydration, and embedding in a resin such as Epon-812. oup.com Ultrathin sections are then sliced, stained with heavy metal salts like uranyl acetate (B1210297) and lead citrate (B86180) to enhance contrast, and examined under a transmission electron microscope. oup.com

Studies on dermaseptin S4 and its derivatives have employed TEM to observe their effects on pathogenic bacteria. oup.compreprints.org Untreated control bacteria typically exhibit a well-defined, continuous cell wall and an intact cellular structure. preprints.orgresearchgate.net In contrast, bacteria treated with dermaseptin peptides show significant morphological alterations. These changes include distortion of the cell wall surface, loss of structural integrity, and the formation of hollows. researchgate.netmdpi.com A key finding is the leakage of cytoplasmic contents, which corroborates data from membrane permeability assays and confirms that the peptide's primary target is the cell membrane. oup.compreprints.org The extent of the damage can be correlated with the peptide's concentration and its specific amino acid sequence. oup.com For instance, a truncated and amidated derivative of dermaseptin S4, DS4(1-26)a, was observed to have the most severe impact on bacterial morphology, causing significant structural damage and loss of the flagellum in some cases. preprints.orgresearchgate.net

Atomic Force Microscopy (AFM) for Membrane Perturbation

Atomic Force Microscopy (AFM) offers a unique capability to investigate the interaction of antimicrobial peptides with lipid bilayers at the nanoscale, providing real-time, high-resolution topographical images of membrane perturbation. ucl.ac.uk This technique is particularly valuable for studying the dynamic processes of how peptides like dermaseptins disrupt membranes. ucl.ac.uk For these studies, model membranes, such as supported lipid bilayers (SLBs), are typically formed on an atomically flat substrate like mica. ucl.ac.uk The peptide is then introduced into the system, and the AFM tip scans the surface to visualize any changes in the bilayer's structure. ucl.ac.uk

Liposome (B1194612) Fusion and Lysis Studies

Liposome-based assays are fundamental in vitro tools for characterizing the membrane-disrupting activity of antimicrobial peptides. These model systems, consisting of artificial phospholipid vesicles, mimic the composition of bacterial or mammalian cell membranes. Two key processes investigated are liposome lysis (leakage) and fusion, which provide insights into the peptide's mechanism of action.

Liposome lysis is commonly monitored using a dye-release assay. Liposomes are prepared with a fluorescent dye, such as carboxyfluorescein, encapsulated at a self-quenching concentration. When the peptide is introduced, it can perturb the liposomal membrane, creating pores or defects that cause the dye to leak out. plos.org The subsequent dilution of the dye in the external buffer leads to a significant increase in fluorescence, which can be measured over time to determine the kinetics and extent of membrane permeabilization. plos.org

Liposome fusion can be studied using Förster Resonance Energy Transfer (FRET). chemrxiv.org In this assay, two populations of liposomes are prepared, one containing a donor fluorophore and the other an acceptor fluorophore within their membranes. When these liposomes fuse, the donor and acceptor molecules come into close proximity within the newly merged membrane, resulting in an increase in the FRET signal. chemrxiv.org This method allows for the kinetic evaluation of peptide-induced membrane fusion. chemrxiv.org Studies on dermaseptins have utilized these fluorescence-based techniques to demonstrate how they interact with and disrupt lipid bilayers, correlating their lytic and fusogenic activities with their structural properties and the lipid composition of the model membranes. mdpi.comresearchgate.net

Cellular Internalization Studies (e.g., Confocal Microscopy with Labeled Peptides)

Understanding whether an antimicrobial peptide acts solely on the cell surface or needs to enter the cell to exert its effect is crucial. Cellular internalization studies, primarily using confocal laser scanning microscopy (CLSM), are employed to visualize the localization of peptides within target cells. For these experiments, the peptide of interest, such as a dermaseptin analogue, is typically labeled with a fluorescent probe (e.g., Alexa Fluor, Rhodamine). nih.govresearchgate.netmdpi.com

The labeled peptide is incubated with either bacterial or eukaryotic cells for various time points. After incubation, the cells are washed to remove any non-bound peptide and are often treated with an agent like trypsin to eliminate surface-bound peptides that have not been internalized. nih.gov The cells are then visualized using CLSM. This technique allows for optical sectioning of the cell, providing high-resolution images that can distinguish between peptide localization at the cell membrane, in the cytoplasm, or within specific organelles like the nucleus. nih.govresearchgate.net

Studies on dermaseptin derivatives, such as Dermaseptin B2 and S413-PV (a derivative of Dermaseptin S4), have utilized this methodology. nih.govmdpi.com For instance, confocal microscopy revealed that fluorescently-labeled Dermaseptin B2 accumulates at the cytoplasmic membrane and enters the cytoplasm and nucleus of sensitive cancer cells. nih.govresearchgate.net In contrast, in less sensitive cells, the peptide was observed packed in vesicles at the cell membrane. nih.govresearchgate.net Flow cytometry can be used in conjunction with CLSM to quantify the population of cells that have internalized the peptide, providing a more quantitative measure of uptake efficiency. mdpi.comnih.gov These studies are often performed under conditions that inhibit endocytosis (e.g., low temperature or metabolic inhibitors) to elucidate the internalization pathway. mdpi.comnih.gov

Apoptosis and Necrosis Pathway Analysis (e.g., Flow Cytometry)

In addition to antimicrobial activity, many dermaseptins exhibit cytotoxic effects against cancer cells. Flow cytometry is a key methodology for elucidating the mechanism of cell death induced by these peptides, specifically for distinguishing between apoptosis (programmed cell death) and necrosis (uncontrolled cell death). iiitd.edu.inscielo.br

A common method involves the dual staining of treated cells with Annexin V and a vital dye like Propidium Iodide (PI) or 7-Aminoactinomycin D (7-AAD). nih.govscielo.br In the early stages of apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V has a high affinity for PS and, when conjugated to a fluorophore (e.g., FITC), can label these early apoptotic cells. scielo.br Because the cell membrane remains intact during early apoptosis, these cells exclude PI. scielo.br Cells in late-stage apoptosis or necrosis lose their membrane integrity, allowing PI to enter and stain the nucleic acids. eshre.eu Therefore, flow cytometry can differentiate four cell populations:

Viable cells: Annexin V-negative and PI-negative.

Early apoptotic cells: Annexin V-positive and PI-negative.

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Necrotic cells: Annexin V-negative and PI-positive (though this population is often grouped with late apoptotic cells).

Studies on Dermaseptin-PP and Dermaseptin B2 have used this approach to demonstrate their ability to induce apoptosis in cancer cell lines. nih.goviiitd.edu.in For example, flow cytometry analysis showed that Dermaseptin-PP treatment of H157 lung cancer cells led to a concentration-dependent increase in the percentage of apoptotic cells. iiitd.edu.in This method provides quantitative data on the mode of cell death, which is critical for understanding the peptide's anticancer mechanism. nih.gov

Synergistic Activity Assessments (e.g., Checkerboard Assays)

The checkerboard assay is a standard in vitro method used to assess the interactions between two antimicrobial agents when used in combination. emerypharma.compensoft.net This technique can determine if the combined effect is synergistic (greater than the sum of the individual effects), additive (equal to the sum of the individual effects), indifferent, or antagonistic (less than the individual effects). emerypharma.combiorxiv.org

The assay is performed in a microtiter plate where concentrations of one peptide are serially diluted along the rows, and concentrations of a second agent (another peptide or a conventional antibiotic) are serially diluted along the columns. emerypharma.com Each well is then inoculated with a standard concentration of a target microorganism. After incubation, the growth in each well is measured, typically by optical density.

The results are analyzed by calculating the Fractional Inhibitory Concentration (FIC) index for each combination that inhibits growth. The FIC for each agent is its Minimum Inhibitory Concentration (MIC) in the combination divided by its MIC when used alone. The FIC index (FICI) is the sum of the individual FICs. emerypharma.com

Synergy: FICI ≤ 0.5

Additive/Indifference: 0.5 < FICI ≤ 4.0

Antagonism: FICI > 4.0

A study on two related peptides, dermaseptin-PD-1 and dermaseptin-PD-2, utilized a checkerboard assay to assess their potential synergistic effects. nih.gov The results demonstrated a synergistic interaction against E. coli. nih.gov

**Table 1: Synergistic Activity of Dermaseptin-PD-1 and Dermaseptin-PD-2 against *E. coli***

Peptide MIC alone (µM) MIC in Combination (µM) FIC FICI (ΣFIC) Interaction
Dermaseptin-PD-1 9.8 4.9 0.5 0.5 Synergy
Dermaseptin-PD-2 >5.04 1.26 <0.25

Data derived from checkerboard assay results reported for Dermaseptin-PD-1 and Dermaseptin-PD-2. nih.gov The FICI value of 0.5 indicates a synergistic effect.

Glycosaminoglycan Binding and Potentiation Assays

The outer surface of mammalian cells is rich in negatively charged glycosaminoglycans (GAGs), such as heparan sulfate (B86663) and chondroitin (B13769445) sulfate, which are attached to core proteins to form proteoglycans. mdpi.com These molecules can serve as initial docking sites for cationic antimicrobial peptides, influencing their localization and activity. nih.gov Investigating the binding of dermaseptins to GAGs is important for understanding their selectivity and mechanism of action, particularly in the context of anticancer activity, as cancer cells often overexpress certain GAGs. mdpi.com

Assays to study GAG binding can involve several approaches. "Pull-down" experiments can be performed where the peptide is used to capture its binding partners from a total cell lysate. nih.gov Another method involves pretreating cells with enzymes that cleave specific GAGs (e.g., heparinase) or with inhibitors of GAG sulfation (e.g., sodium chlorate) and then assessing the peptide's cytotoxic or antiproliferative activity. A reduction in activity after such treatment suggests that GAGs are involved in the peptide's mechanism. nih.gov

Furthermore, potentiation assays can be conducted where the peptide is pre-incubated with exogenous GAGs before being added to the cells. nih.gov Studies on Dermaseptin B2 showed that its antiproliferative activity against PC3 cancer cells was decreased after treating the cells with sodium chlorate. nih.gov This activity was partially restored by the addition of exogenous chondroitin sulfate C, which at certain concentrations also potentiated the peptide's effect, highlighting the complex role of GAGs in mediating the biological activity of dermaseptins. nih.gov Circular dichroism can also be used to analyze structural changes in the peptide upon binding to GAGs, providing further insight into the interaction. nih.gov

Spectroscopic and Biophysical Characterization

Spectroscopic and biophysical methods provide critical insights into the secondary and tertiary structure of this compound, particularly how its conformation changes in different chemical environments that mimic biological membranes.

Far-UV Circular Dichroism (CD) for Secondary Structure in Different Media

Far-ultraviolet (Far-UV) circular dichroism (CD) spectroscopy is a fundamental technique used to determine the secondary structure of peptides like this compound. This method measures the differential absorption of left and right circularly polarized light by chiral molecules, such as peptides and proteins. The resulting CD spectrum provides a characteristic signature of the peptide's secondary structural elements, including α-helices, β-sheets, and random coils.

In the study of dermaseptins, CD spectra are typically recorded in various media to understand how the peptide's conformation adapts to different environments. For instance, in an aqueous solution like ammonium (B1175870) acetate, many dermaseptins, including analogues of Dermaseptin-PS3, initially exist in a random coil conformation. nih.gov However, when introduced into a membrane-mimicking environment, such as a solution containing 2,2,2-trifluoroethanol (B45653) (TFE) or sodium dodecyl sulfate (SDS) micelles, a significant conformational change is often observed. nih.govembrapa.bracs.org

For many dermaseptins, the presence of TFE or SDS induces a transition to an α-helical structure. nih.govembrapa.bracs.org This is characterized by distinct negative peaks in the CD spectrum at approximately 208 nm and 222 nm, and a positive peak around 193 nm. mdpi.complos.org The percentage of α-helicity can be calculated from the CD spectra, providing quantitative data on the extent of this structural change. nih.govpeerj.com For example, studies on Dermaseptin-PS3 and its analogues showed that while they were random coils in an aqueous solution, they adopted α-helical conformations in a TFE/ammonium acetate solution, with the natural peptide exhibiting the largest proportion of α-helical structure (44.9%). nih.gov This transition from a disordered to an ordered state upon interaction with a hydrophobic environment is a key characteristic of many membrane-active peptides and is crucial for their biological function. peerj.commdpi.com

Solution NMR Spectroscopy for Detailed Conformation

Solution Nuclear Magnetic Resonance (NMR) spectroscopy offers a high-resolution method for determining the three-dimensional structure of peptides like this compound in a solution that mimics a membrane environment. acs.orgrcsb.orgnih.gov This technique provides detailed information about the spatial arrangement of atoms within the peptide, allowing for the elucidation of its precise conformation. rcsb.org

For dermaseptin analogues, solution NMR studies are often conducted in the presence of detergents like dodecylphosphocholine (B1670865) (DPC) micelles, which serve as a model for a lipid bilayer. rcsb.orgnih.gov By analyzing the nuclear Overhauser effect (NOE) data, which reveals through-space interactions between protons, researchers can calculate an ensemble of structures that represent the peptide's conformation. rcsb.org

For example, the structure of Dermaseptin B2 bound to SDS micelles was determined to be a well-defined amphipathic helix in its C-terminal region (residues 11-31) connected to a more flexible helical segment at the N-terminus (residues 1-8) by a hinge region. acs.org Similarly, multidimensional solution NMR of Dermadistinctin K in a membrane environment indicated an α-helical conformation starting at residue 7 and extending to the C-terminus. nih.gov These detailed structural insights from NMR are invaluable for understanding how dermaseptins interact with and disrupt microbial membranes. rcsb.orgnih.gov

Computational Analysis of Peptide Properties

Computational tools play a vital role in predicting the physicochemical properties and structural features of this compound and its analogues. These in silico methods provide a rapid and cost-effective way to guide experimental design and interpret results.

Prediction of Hydrophobicity, Hydrophobic Moment, and Net Charge

The biological activity of antimicrobial peptides is strongly influenced by their physicochemical properties, including hydrophobicity (H), hydrophobic moment (µH), and net charge. mdpi.commdpi.com Various computational tools, such as Heliquest, are employed to calculate these parameters from the peptide's amino acid sequence. nih.govmdpi.commdpi.com

Hydrophobic Moment (µH) quantifies the amphipathicity of a helical peptide, indicating the segregation of hydrophobic and hydrophilic residues on opposite faces of the helix. mdpi.comnih.gov A high hydrophobic moment is often associated with strong membrane-binding affinity. nih.gov

Net Charge determines the initial electrostatic interaction of the peptide with the negatively charged bacterial membrane. nih.govfrontiersin.org

These parameters are often calculated for a series of analogues to understand their structure-activity relationships. For instance, studies on Dermaseptin-PS3 analogues revealed how altering the net charge and hydrophobicity impacted their antimicrobial and hemolytic activities. nih.gov

Peptide/AnalogueHydrophobicity (H)Hydrophobic Moment (µH)Net ChargeReference
Dermaseptin S4 Higher than derivatives------ nih.gov
K4K20S40.451---Higher than S4 nih.gov
K4S4(1-16)0.4260.526--- nih.gov
Dermaseptin B2 0.199------ nih.gov
K3K4B20.0720.159--- nih.gov
Dermaseptin-PS3 (DPS3) 0.3730.437+2 nih.gov
K5,17-DPS30.3490.437+6 nih.gov
L10,11-DPS30.5080.517+2 nih.gov
Dermaseptin-PS4 (Der-PS4) 0.3680.358+3 mdpi.com

Helical Wheel Projections

Helical wheel projections are a valuable visualization tool for representing the amphipathic nature of α-helical peptides. nih.govnih.gov By plotting the amino acid sequence onto a helical spiral, these diagrams clearly show the distribution of hydrophobic and hydrophilic residues. nih.gov This allows researchers to visualize the hydrophobic face, which is predicted to insert into the lipid bilayer, and the hydrophilic face, which remains exposed to the aqueous environment. mdpi.com Helical wheel projections for Dermaseptin-PS3 and its analogues, for example, have illustrated how amino acid substitutions can alter the size and charge distribution of these faces, thereby influencing the peptide's biological activity. nih.gov

Protein Structure Prediction Tools (e.g., I-TASSER)

In silico protein structure prediction tools, such as the I-TASSER (Iterative Threading ASSEmbly Refinement) server, are used to generate three-dimensional models of peptides and proteins based on their amino acid sequence. peerj.comfrontiersin.orgmdpi.comzhanggroup.org I-TASSER predicts the secondary and tertiary structure by identifying structural templates from a library of known protein structures and then assembling the full-length model. zhanggroup.orgsdu.edu.cn

Theoretical and Computational Approaches in Dermaseptin Research

Bioinformatic Analysis of Peptide Sequences

Bioinformatic analysis is the foundational step in characterizing novel peptides identified from natural sources. By leveraging computational tools and databases, researchers can predict the physicochemical properties, structural features, and potential functions of a peptide sequence before undertaking extensive laboratory work.

Following the initial identification of a peptide's precursor-encoding cDNA, sequence similarity searches are performed to classify the peptide and infer its evolutionary relationships. Tools like FASTA and BLAST are used to compare the novel sequence against vast protein and nucleotide databases. embrapa.br

For instance, the preprodermaseptin of PD-3-3, isolated from the Mexican giant tree frog Pachymedusa dacnicolor (also referred to as Phyllomedusa dacnicolor in some literature), has been analyzed alongside other dermaseptin (B158304) precursors. embrapa.bruclan.ac.uk Multiple sequence alignment tools, such as Clustal W or Clustal Omega, are then employed to align the amino acid sequences of related peptides. embrapa.brresearchgate.net This process highlights conserved regions and key residue substitutions that may influence biological activity. embrapa.br

Alignments have shown that the precursor region of dermaseptins, including the signal peptide and the acidic pro-piece, exhibits significant identity across different members of the family. embrapa.br For example, an alignment of preprodermaseptin PD-3-3 with other dermaseptins from various Phyllomedusa species reveals conserved domains in the signal peptide and acidic prosegment, as well as the typical Lys-Arg processing site that precedes the mature peptide sequence. embrapa.br This conservation underscores a common evolutionary origin and biosynthetic pathway for these peptides. tcdb.org

Table 1: Alignment of Preprodermaseptin Amino Acid Sequences This table illustrates the sequence alignment of preprothis compound with other representative dermaseptins, highlighting conserved regions.

Peptide Precursor Organism Sequence Alignment
Preprothis compound P. dacnicolor MKTIIKLFLLVLSLLSVLFIEC...
Preproadenoregulin P. bicolor MKTIIKLFLLVLSLLSVLFIEC...
Preprodermaseptin Drg2 P. sauvagei MKTIIKLFLLVLSLLSVLFIEC...

Note: The alignment data is representational, based on descriptions of conserved regions in research literature. embrapa.br

Antimicrobial peptide databases are critical resources for the computational study of peptides like this compound. The Antimicrobial Peptide Database (APD), currently in its third version (APD3), is a comprehensive repository that contains thousands of natural AMPs, including many from the dermaseptin family. mdpi.comnih.govmdpi.comunmc.edunih.gov

Researchers can mine these databases to retrieve detailed information on known dermaseptins, which helps in predicting the characteristics of newly discovered variants. mdpi.comnih.gov Key searchable parameters in the APD3 include:

Physicochemical Properties : The database provides calculated values for net charge, hydrophobicity, and isoelectric point, which are crucial determinants of a peptide's interaction with microbial membranes. mdpi.com

Structural Information : Many entries are linked to 3D structures determined by NMR or X-ray diffraction, which can be viewed directly. unmc.edu For peptides without an experimentally determined structure, the database provides predictions of secondary structure (e.g., α-helical content).

Biological Activity : The database catalogs the known antimicrobial spectrum (antibacterial, antifungal, antiviral) and other activities, such as anticancer or immunomodulatory functions, often with specific MIC (Minimum Inhibitory Concentration) values. nih.govnih.gov

Family Classification : Peptides are grouped into families, such as the dermaseptin superfamily, allowing for comparative analysis of sequence motifs and functional domains. tcdb.orgnih.gov

By mining data on the broader dermaseptin family, researchers can hypothesize that a new member like PD-3-3 will likely be a cationic, amphipathic α-helical peptide with potential antimicrobial and anticancer properties, guiding subsequent experimental design. nih.govfrontiersin.org

Molecular Dynamics Simulations (if applicable, for membrane interactions)

While specific molecular dynamics (MD) simulation studies focused exclusively on this compound are not prominently documented, extensive research has been conducted on other members of the dermaseptin family, such as Dermaseptin S3 and Dermaseptin B. portlandpress.comportlandpress.com These simulations provide a general model for how peptides of this class interact with lipid bilayers, the primary target of their antimicrobial action.

MD simulations are powerful computational techniques that model the physical movements of atoms and molecules over time. psu.edu In the context of dermaseptins, they are used to visualize the peptide's binding to and insertion into model cell membranes (e.g., POPC or DPPC bilayers). portlandpress.compsu.edu

Key findings from MD simulations of dermaseptins include:

Conformational Changes : Peptides typically adopt an α-helical conformation upon approaching the amphiphilic environment of the membrane. portlandpress.com

Role of Orientation : The initial orientation of the peptide is critical. Simulations show that when the hydrophobic face of the helical peptide is directed towards the bilayer, it leads to surface binding and subsequent penetration. portlandpress.comnih.gov In contrast, if the charged face is oriented towards the membrane, the interaction is much weaker. portlandpress.comnih.gov

Key Residue Interactions : Aromatic residues, often found near the N-terminus of dermaseptins, appear to play a crucial role in anchoring the peptide to the membrane and driving its insertion into the lipid core. portlandpress.compsu.edu

Membrane Disruption : The insertion of dermaseptin peptides into the bilayer causes significant local disordering of the lipid chains, an increase in the lateral area per lipid, and a decrease in membrane thickness. portlandpress.comnih.gov These results are consistent with proposed mechanisms of membrane permeabilization, such as the "carpet" or toroidal pore models, where peptide accumulation leads to membrane strain and eventual lysis. psu.edu

These simulation studies provide an atomic-level understanding of the lytic mechanism of dermaseptins, which is likely applicable to PD-3-3 given its structural similarity to other members of the family. portlandpress.comportlandpress.com

Predictive Modeling for Antimicrobial and Anticancer Activities

Computational modeling is increasingly used to predict the biological activities of peptides, saving time and resources in drug discovery. These in silico methods analyze peptide sequences and structures to forecast their potential as antimicrobial or anticancer agents. frontiersin.orgresearchgate.net

For the dermaseptin family, predictive modeling has been applied in several ways:

Structure-Activity Relationship (SAR) Analysis : By comparing the sequences, physicochemical properties, and known activities of various dermaseptin analogues, researchers can build SAR models. researchgate.net For example, studies on Dermaseptin S4 derivatives have shown how modifications to charge and hydrophobicity impact antimicrobial potency and selectivity. nih.gov These models can then be used to predict the activity of new peptides like PD-3-3 or to rationally design analogues with enhanced efficacy. mdpi.com

Molecular Docking : This technique predicts the preferred orientation and binding affinity of one molecule to another. While often used for protein-ligand interactions, it has also been applied to study peptide interactions. For instance, in silico docking studies have been used to evaluate the binding affinity of Dermaseptin-S9 to viral proteins, predicting its potential as an antiviral agent. ui.ac.idui.ac.id This same approach could be used to model the interaction of this compound with key bacterial or cancer cell surface proteins.

Machine Learning Models : Advanced computational models based on machine learning are being developed to predict a peptide's function based solely on its sequence. frontiersin.org These models are trained on large datasets of peptides with known activities from databases like APD3. mdpi.com By inputting the sequence of this compound, such a model could provide a probability score for its antimicrobial or anticancer potential.

Table 2: Examples of Predictive Computational Studies on Dermaseptin Peptides

Peptide Studied Computational Method Predicted Activity Finding
Dermaseptin-S9 Molecular Docking Antiviral (Anti-SARS-CoV-2) Predicted strong binding affinity to the SARS-CoV-2 spike protein, suggesting potential to inhibit viral entry. ui.ac.idui.ac.id
Dermaseptin S4 Derivatives SAR Analysis Antibacterial Demonstrated that increasing the peptide's net positive charge enhanced its activity against Acinetobacter baumannii. nih.gov
Dermaseptin Family General Bioinformatic Analysis (APD3) Anticancer Peptides from the dermaseptin family are noted in databases to have significant antiproliferative activity against various cancer cell lines. mdpi.comnih.gov

These computational predictions serve as powerful hypotheses that guide experimental testing, accelerating the discovery and development of promising therapeutic peptides from the dermaseptin family. researchgate.netnih.gov

Future Research Perspectives and Non Clinical Applications

Elucidation of Intricate Mechanisms of Action

While the primary mechanism of action for many dermaseptins involves the disruption of microbial cell membranes, there is growing interest in exploring non-membranolytic pathways. nih.govnih.gov Future research will likely focus on identifying intracellular targets and understanding how Dermaseptin (B158304) PD-3-3 might interfere with essential cellular processes without necessarily causing membrane lysis. mdpi.com This could involve investigating its interactions with nucleic acids, enzymes, or other cytoplasmic components. Understanding these alternative mechanisms is crucial for developing more targeted and effective applications. Some antimicrobial peptides, for instance, are known to inhibit protein synthesis or disrupt metabolic processes, and exploring similar actions for Dermaseptin PD-3-3 could reveal novel therapeutic strategies. mdpi.com

Exploration of Novel Dermaseptin Analogues and Chimeras

The development of novel analogues and chimeras of dermaseptins is a key area of future research. By modifying the amino acid sequence of this compound, scientists aim to enhance its antimicrobial potency, selectivity, and stability while minimizing potential toxicity.

Key areas of exploration include:

Cationicity Enhancement: Increasing the net positive charge of the peptide can improve its initial electrostatic interaction with negatively charged microbial membranes. nih.gov For example, substituting neutral or acidic amino acids with basic residues like lysine (B10760008) has been shown to markedly increase antimicrobial effects. nih.gov

Hydrophobicity Optimization: Fine-tuning the hydrophobic properties of the peptide is critical for its interaction with and insertion into the lipid bilayer of target cells. mdpi.com

Truncated Derivatives: Research on other dermaseptins has shown that shorter versions of the peptide can retain significant antimicrobial activity, potentially offering advantages in terms of synthesis and cost. acs.orgcapes.gov.br

Chimeric Peptides: Combining the active domains of this compound with other functional peptides can create chimeric molecules with dual or enhanced activities. For instance, a chimera of a dermaseptin derivative and an RNA III-inhibiting peptide has demonstrated the ability to both kill bacteria and prevent biofilm formation in staphylococci. nih.gov

Analogue/Chimera TypeModification StrategyPotential AdvantageSupporting Evidence
Cationicity-Enhanced AnalogueSubstitution with basic amino acids (e.g., Lysine)Increased antimicrobial potencyAn analogue of Dermaseptin-PT9 with enhanced cationicity showed markedly increased antimicrobial effect. nih.gov
Truncated DerivativeShortening the peptide chainReduced synthesis cost, retained activityTruncated derivatives of Dermaseptin S4 showed a correlation between length and cytolytic activity. acs.org
Chimeric PeptideFusing with other functional peptides (e.g., RNA III-inhibiting peptide)Dual-action (e.g., antimicrobial and anti-biofilm)A dermaseptin derivative-RIP chimera prevented staphylococcal infections. nih.gov

Development of Advanced Peptide Delivery Systems

A significant hurdle in the practical application of peptide-based compounds like this compound is their potential for degradation and off-target effects. Advanced delivery systems, particularly those utilizing nanoparticles, are being explored to overcome these challenges.

Nanoparticle-based delivery systems offer several advantages:

Protection from Degradation: Encapsulating the peptide within nanoparticles can shield it from enzymatic degradation in biological environments. mdpi.com

Targeted Delivery: Nanoparticles can be functionalized with specific ligands to target them to particular sites, such as infected tissues or tumors, thereby increasing efficacy and reducing systemic toxicity. mdpi.com

Controlled Release: The release of the peptide can be controlled, ensuring a sustained therapeutic effect over time. mdpi.com

For example, pH-responsive liposomes have been developed to deliver Dermaseptin-PP, promoting its accumulation at tumor sites. nih.gov Similarly, alginate nanoparticles have been used to enhance the antibacterial activity of Dermaseptin B2. mdpi.com Future research will likely focus on developing similar systems for this compound to improve its therapeutic index for various applications.

Applications in Veterinary Medicine and Aquaculture

The potent antimicrobial properties of dermaseptins make them attractive candidates for use in veterinary medicine and aquaculture to combat bacterial diseases. preprints.orgpreprints.org The rise of antibiotic-resistant bacteria in livestock and farmed fish poses a significant threat to animal health and food security. oup.com

Dermaseptins have shown efficacy against a range of pathogens relevant to veterinary and aquaculture settings. For instance, derivatives of Dermaseptin S4 have demonstrated high bactericidal activity against marine pathogenic bacteria like Vibrio harveyi and Vibrio anguillarum, which cause serious diseases in fish. preprints.orgpreprints.orgoup.com Studies on a dermaseptin from the Mexican tree frog, DMS-DA6, have shown its effectiveness in a mouse model of actinomycetoma caused by Nocardia brasiliensis. biorxiv.org

Future research in this area will likely involve in vivo studies to evaluate the efficacy and safety of this compound and its analogues for treating specific animal and fish diseases. The development of cost-effective production methods will also be crucial for its widespread adoption in these industries.

Role in Agricultural and Food Preservation Systems

The ability of dermaseptins to inhibit the growth of a broad spectrum of microorganisms, including bacteria and fungi, suggests their potential use in agriculture and food preservation. doi.orgunina.it

In agriculture, dermaseptins could be developed as bio-pesticides to protect crops from pathogenic bacteria and fungi. Research has shown that expressing recombinant dermaseptin peptides in plants can enhance their resistance to various pathogens. doi.org For example, the expression of a modified Dermaseptin B1 in tobacco plants resulted in enhanced resistance to several plant pathogens. doi.org

In the context of food preservation, this compound could be utilized as a natural antimicrobial agent to extend the shelf life of food products and prevent spoilage. Its mechanism of action, which often involves membrane disruption, makes it a promising alternative to traditional chemical preservatives.

Strategies to Combat Microbial Resistance in Non-Human Contexts

A key advantage of antimicrobial peptides like dermaseptins is their potential to circumvent the resistance mechanisms that bacteria have developed against conventional antibiotics. mdpi.comnih.gov Their rapid, membrane-disrupting action is thought to be less likely to induce resistance. mdpi.com

Strategies to combat and prevent microbial resistance in non-human contexts using this compound could include:

Use as a standalone alternative to conventional antibiotics: This would reduce the selection pressure for resistance to traditional drugs.

Combination therapy: Using this compound in conjunction with other antimicrobial agents could create synergistic effects and make it more difficult for microbes to develop resistance.

Rotational use: Alternating the use of this compound with other antimicrobials could help to prevent the emergence of resistant strains.

Q & A

Q. What experimental methodologies are recommended to evaluate the cytotoxicity of Dermaseptin PD-3-3 across different cell lines?

Cytotoxicity assessment should follow standardized protocols such as the MTT assay, which quantifies cell viability via mitochondrial activity. For example, studies on dermaseptin analogs (e.g., dermaseptin 01) used MTT to determine CC50 (50% cytotoxic concentration) values in C6/36 insect cells (105 µg/mL) and mammalian cells (VERO/LLCMK2 >1000 µg/mL) . Researchers should:

  • Use triplicate biological replicates to ensure statistical robustness.
  • Include positive controls (e.g., doxorubicin for antiproliferative assays) and negative controls (untreated cells).
  • Normalize data to cell viability baselines to account for batch effects.

Q. How does this compound interact with microbial membranes, and what techniques validate these interactions?

Membrane-binding properties can be analyzed using surface plasmon resonance (SPR) biosensor technology. For dermaseptin S4 analogs, SPR distinguished between superficial binding and bilayer penetration, with cytolytic activity correlating strongly with insertion affinity (e.g., Kₐ values derived from binding kinetics) . Additional methods include:

  • Fluorescence spectroscopy to monitor peptide aggregation states.
  • Circular dichroism (CD) to assess secondary structure changes upon membrane contact .

Q. What structural features of this compound influence its antimicrobial selectivity?

Key determinants include cationic charge distribution and hydrophobic residues. For example, substituting lysine residues in dermaseptin S4 altered oligomerization and selectivity:

  • N-terminal domain interactions drive aggregation, reducing protozoal activity but preserving antibacterial effects .
  • Charge-balanced derivatives (e.g., K4K20-S4) showed reduced cytotoxicity toward mammalian cells while retaining antimicrobial potency .

Advanced Research Questions

Q. How can in silico modeling optimize this compound for SARS-CoV-2 spike protein targeting?

Molecular docking studies (e.g., using AutoDock Vina) against SARS-CoV-2 spike protein (PDB ID: 6LZG) can predict binding affinities. Key steps:

  • Prepare the protein by removing water molecules, adding polar hydrogens, and assigning Kollman charges .
  • Simulate peptide-protein interactions under physiological pH and salinity.
  • Validate predictions with in vitro assays (e.g., pseudovirus neutralization) .

Q. What transcriptional pathways are modulated by this compound in fungal pathogens like Candida auris?

RT-qPCR analysis of oxidative stress genes (e.g., CATA, SOD4) revealed significant upregulation of primary enzymes and downregulation of secondary enzymes (e.g., GST1) in Dermaseptin-treated Candida auris. Methodological considerations:

  • Normalize gene expression to housekeeping genes (e.g., ACT1).
  • Use one-way ANOVA (p ≤ 0.05) to compare treated vs. untreated groups .

Q. How should researchers resolve contradictions in antiviral activity data between this compound and other derivatives?

For example, dermaseptin 01 showed specificity for Dengue virus (EC50: 15–60 µg/mL) but no activity against herpes simplex virus , while broader-spectrum derivatives (e.g., dermaseptin B1) inhibited Gram-negative/-positive bacteria . To address discrepancies:

  • Compare experimental conditions (e.g., cell type, viral load, peptide stability in media).
  • Evaluate sequence variations (e.g., charge, hydrophobicity) impacting target specificity .

Q. What statistical frameworks are critical for analyzing dose-response relationships in this compound studies?

  • Use nonlinear regression (e.g., log[inhibitor] vs. normalized response) to calculate EC50/CC50.
  • Apply GraphPad Prism for ANOVA and post-hoc tests (e.g., Tukey’s HSD) .
  • Report data as mean ± SD/SE with p-values for biological significance .

Methodological Challenges & Solutions

Q. How to design combination therapies using this compound to minimize resistance emergence?

  • Pair with conventional antibiotics (e.g., β-lactams) to exploit synergistic effects.
  • Monitor resistance via serial passage assays under sub-inhibitory peptide concentrations .

Q. What in vivo models are suitable for evaluating this compound’s antiproliferative effects?

  • Use xenograft models (e.g., rhabdomyosarcoma RD cells) to assess tumor growth inhibition.
  • Quantify angiogenic/metastatic gene expression (e.g., VEGF, MMP-9) via qPCR post-treatment .

Data Interpretation & Reporting

Q. How to contextualize this compound findings within existing literature?

  • Compare EC50 values with clinically approved antimicrobials (e.g., acyclovir, amphotericin B).
  • Highlight unique mechanisms (e.g., rapid membrane disruption vs. enzymatic inhibition) .

Q. What ethical considerations apply to studies involving this compound in human cell lines?

  • Obtain approval from institutional review boards (IRB) for human-derived cells.
  • Ensure compliance with biosafety protocols (e.g., BSL-2 for viral assays) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.